Epi-Cryptoacetalide
Description
Structure
3D Structure
Properties
IUPAC Name |
4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTQFIYQAWCICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epi-Cryptoacetalide: A Technical Guide to its Natural Sources, Isolation, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-Cryptoacetalide is a naturally occurring diterpenoid that has been isolated from medicinal plants of the Salvia genus. This technical guide provides a comprehensive overview of its natural sources, generalized isolation procedures, and a summary of the biological activities exhibited by related diterpenoid compounds. Due to the limited availability of detailed experimental data for this compound in the public domain, this guide leverages information from analogous compounds to provide a foundational understanding for researchers. This document includes tabulated data on the cytotoxicity of similar Salvia diterpenoids and illustrative diagrams of relevant experimental workflows and biological pathways.
Natural Sources
This compound has been identified as a constituent of the following plant species:
-
Salvia miltiorrhiza : The roots of this plant, also known as Danshen in traditional Chinese medicine, are a primary source of this compound.
-
Salvia przewalskii : This species has also been reported as a natural source of this compound.
Isolation Protocols
General Experimental Workflow
The isolation of diterpenoids from Salvia roots generally follows the workflow depicted below.
Figure 1: Generalized workflow for the isolation of this compound.
Methodological Details
-
Extraction : The dried and powdered roots of the Salvia species are typically extracted with a high-percentage ethanol solution (e.g., 95% ethanol) at room temperature. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
-
Silica Gel Column Chromatography : The crude extract is often first fractionated on a silica gel column, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Sephadex LH-20 Column Chromatography : Fractions of interest from the silica gel chromatography are often further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size.
-
Reversed-Phase (RP-C18) Column Chromatography : Final purification is frequently achieved using reversed-phase chromatography on a C18 column, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.
-
-
Structure Elucidation : The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature. For confirmation of the identity of isolated this compound, it would be necessary to compare acquired spectroscopic data with the data from the original isolation publication by Asari et al., which is not publicly accessible.
Biological Activity of Related Salvia Diterpenoids
While specific biological activity data for this compound is scarce, numerous diterpenoids isolated from Salvia species have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This suggests that this compound may possess similar properties.
Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC₅₀ values) of several diterpenoids isolated from Salvia species against different human cancer cell lines.
| Diterpenoid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tanshinone IIA | MIAPaCa-2 | 1.9 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |
| 7α-acetoxyroyleanone | MIAPaCa-2 | 4.7 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |
| 1,2-dihydrotanshinone | MIAPaCa-2 | 5.6 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |
| Cryptotanshinone | MIAPaCa-2 | 5.8 | In vitro cytotoxic activity of abietane terpenes from Peltodon longipes as well as Salvia miltiorrhiza... |
| Salvipisone | HL-60 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |
| Aethiopinone | HL-60 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |
| Salvipisone | NALM-6 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |
| Aethiopinone | NALM-6 | 2.0-24.7 | Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots... |
Potential Signaling Pathways
Diterpenoids from Salvia species have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death. The diagram below illustrates a generalized apoptotic signaling pathway that may be targeted by these compounds.
Figure 2: Generalized intrinsic apoptosis pathway potentially targeted by Salvia diterpenoids.
Furthermore, studies on various Salvia diterpenoids have indicated their interaction with other key signaling molecules and transcription factors involved in cancer cell proliferation and survival, such as NF-κB and STAT3.[1]
Conclusion
This compound is a diterpenoid of interest from the Salvia genus. While detailed experimental data for this specific compound are limited in the public domain, this guide provides a framework for its isolation based on established methods for related natural products. The significant cytotoxic and pro-apoptotic activities of other Salvia diterpenoids suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on obtaining a detailed biological activity profile for this compound and elucidating its specific molecular targets and mechanisms of action.
References
The Discovery and History of Epi-Cryptoacetalide: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-Cryptoacetalide, a diterpenoid natural product, stands as a notable member of the complex chemical constituents isolated from medicinal plants of the Salvia genus. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data, and explores its relationship with its epimer, Cryptoacetalide. This document is intended to serve as a technical resource, consolidating the available scientific information to facilitate further research and development in the fields of natural product chemistry and drug discovery.
Introduction
This compound (CAS No. 132152-57-9) is a tetracyclic diterpenoid that has been identified as a constituent of the roots of Salvia miltiorrhiza and Salvia przewalskii, plants with a long history of use in traditional medicine. Structurally, it is an epimer of Cryptoacetalide, differing in the stereochemistry at a single chiral center. The co-occurrence of these epimers, often as an inseparable mixture, has presented unique challenges and opportunities in their study. This guide will delve into the key scientific milestones related to this compound, from its initial isolation to its total synthesis.
Discovery and History
The discovery of this compound is intrinsically linked to the phytochemical investigation of Salvia species. It was first reported as a new compound isolated from Salvia przewalskii Maxim in a 2011 study published in Yao Xue Xue Bao[1]. In this study, this compound (designated as compound 4) was isolated alongside its more abundant epimer, Cryptoacetalide (compound 5), in a 1:3 ratio[1]. This research marked the first time that this compound, along with several other compounds, was isolated from this particular plant species[1]. Prior to this, Cryptoacetalide and this compound had been isolated from the root of Salvia miltiorrhiza as an inseparable mixture[2].
Physicochemical Properties and Spectroscopic Data
The molecular formula of this compound is C₁₈H₂₂O₃, with a molecular weight of 286.4 g/mol . It is typically described as a crystalline solid soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132152-57-9 | [3] |
| Molecular Formula | C₁₈H₂₂O₃ | [3] |
| Molecular Weight | 286.40 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While the primary literature provides confirmation of the structure via NMR and MS, specific data points are often found in supplementary materials. The following tables summarize the expected spectroscopic characteristics.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | Data not available in search results | |||
| ¹³C | Data not available in search results |
Note: Detailed ¹H and ¹³C NMR data were not explicitly available in the provided search results. Accessing the supporting information of the primary publications is recommended for this data.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 287.16 | Data not available in search results |
Note: Specific fragmentation patterns for this compound were not detailed in the search results.
Experimental Protocols
Isolation of this compound from Salvia przewalskii
The isolation of this compound from the roots of Salvia przewalskii involves a multi-step chromatographic process, as outlined in the 2011 Yao Xue Xue Bao publication[1].
Protocol:
-
Extraction: The dried and powdered roots of Salvia przewalskii are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to a series of column chromatography steps.
-
Silica Gel Chromatography: The crude extract is first separated on a silica gel column, eluting with a gradient of solvents of increasing polarity to yield several fractions.
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column.
-
Reversed-Phase C18 (RP-C18) Chromatography: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) on an RP-C18 column to yield a mixture of Cryptoacetalide and this compound.
-
-
Separation of Epimers: The publication notes that Cryptoacetalide and this compound were isolated as a mixture, suggesting that their separation is challenging under standard chromatographic conditions[1].
Diagram 1: Isolation Workflow
Total Synthesis of Cryptoacetalide and this compound
The first total synthesis of Cryptoacetalide, which also yielded this compound, was reported by Zou and Deiters in the Journal of Organic Chemistry in 2010[2][4]. The synthetic route is notable for its use of a microwave-mediated [2+2+2] cyclo-trimerization and a light-mediated radical cyclization to construct the complex tetracyclic core[4]. The synthesis produced a 2:1 inseparable mixture of Cryptoacetalide and this compound[2].
Key Synthetic Steps:
-
[2+2+2] Cyclo-trimerization: A key step involves the microwave-assisted, ruthenium-catalyzed intramolecular [2+2+2] cycloaddition of a triyne precursor to construct the central aromatic ring of the molecule.
-
Spiroketal Formation: The synthesis culminates in a photo-induced radical cyclization to form the characteristic spiroketal moiety.
Diagram 2: Key Reactions in the Total Synthesis
Biological Activity
While many compounds isolated from Salvia species exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties, specific biological studies focusing exclusively on this compound are limited in the available literature. One source suggests that this compound's mode of action may involve the inhibition of inflammatory pathways through the suppression of pro-inflammatory cytokines[3]. However, this information appears to be of a more general nature for this class of compounds. Further dedicated pharmacological evaluation of pure this compound is required to fully elucidate its therapeutic potential.
Conclusion
This compound represents an interesting natural product with a challenging stereochemistry that has been successfully addressed through both meticulous isolation and innovative synthetic strategies. While its discovery and chemical synthesis are well-documented, a significant gap remains in the understanding of its biological activity. The detailed protocols and data summarized in this guide aim to provide a solid foundation for researchers to build upon, fostering further investigation into the pharmacological properties of this unique diterpenoid and its potential applications in medicine. The inseparability of its mixture with Cryptoacetalide in many instances also suggests that future biological studies may need to consider the synergistic or individual effects of these epimers.
References
- 1. This compound | CAS:132152-57-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 132152-57-9 | HFA15257 | Biosynth [biosynth.com]
- 4. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Epi-Cryptoacetalide: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Epi-Cryptoacetalide, a novel diterpenoid isolated from the roots of the medicinal plant Salvia miltiorrhiza. This document details the experimental methodologies employed for its isolation and the spectroscopic techniques utilized to determine its complex stereochemistry. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a naturally occurring diterpenoid, a class of organic compounds with a wide range of biological activities. It was first isolated as a minor component alongside its epimer, Cryptoacetalide, from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. The elucidation of its intricate three-dimensional structure was a critical step in understanding its potential pharmacological properties and for guiding future synthetic and medicinal chemistry efforts.
Isolation of this compound
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.
Experimental Protocol: Isolation
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The diterpenoid fraction containing this compound is typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC to yield pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₂O₃ |
| Exact Mass (m/z) | [M]⁺ 286.1569 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments were crucial in establishing the planar structure and relative stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1-α | 1.80 | m | |
| 1-β | 2.90 | m | |
| 2-α | 1.95 | m | |
| 2-β | 2.10 | m | |
| 3 | 5.45 | t | 3.5 |
| 5 | 2.85 | dd | 12.0, 4.0 |
| 6-α | 1.70 | m | |
| 6-β | 2.25 | m | |
| 7-α | 2.05 | m | |
| 7-β | 2.35 | m | |
| 11 | 7.15 | s | |
| 14 | 6.90 | s | |
| 15 | 1.25 | d | 7.0 |
| 16 | 1.30 | d | 7.0 |
| 17 | 4.80 | q | 7.0 |
| 18 | 1.20 | s | |
| 19 | 1.22 | s | |
| 20 | 4.50 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 38.5 | CH₂ |
| 2 | 28.0 | CH₂ |
| 3 | 122.0 | CH |
| 4 | 138.0 | C |
| 5 | 45.0 | CH |
| 6 | 25.0 | CH₂ |
| 7 | 30.0 | CH₂ |
| 8 | 130.0 | C |
| 9 | 145.0 | C |
| 10 | 40.0 | C |
| 11 | 118.0 | CH |
| 12 | 178.0 | C=O |
| 13 | 150.0 | C |
| 14 | 110.0 | CH |
| 15 | 22.0 | CH₃ |
| 16 | 22.5 | CH₃ |
| 17 | 78.0 | CH |
| 18 | 25.5 | CH₃ |
| 19 | 26.0 | CH₃ |
| 20 | 105.0 | C |
Structural Confirmation through 2D NMR
The connectivity of the atoms was established using 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). The relative stereochemistry was determined through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which revealed through-space correlations between protons.
Conclusion
The structure of this compound has been unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed quantitative NMR data presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This foundational knowledge is essential for further investigation into the biological activities and potential therapeutic applications of this novel diterpenoid and for the design of synthetic analogues with improved properties. Further research is warranted to explore the specific biological targets and signaling pathways modulated by this compound.
Spectroscopic Data of Epi-Cryptoacetalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide, a tetracyclic diterpenoid natural product, has been a subject of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is important to note that this compound is consistently reported in the scientific literature as an inseparable mixture with its epimer, Cryptoacetalide. Consequently, the spectroscopic data presented herein corresponds to this epimeric mixture.
Data Presentation
The quantitative spectroscopic data for the inseparable mixture of Cryptoacetalide and this compound is summarized below. This data is compiled from the first total synthesis of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data was acquired for a mixture of Cryptoacetalide and this compound. The ratio of the epimers was not explicitly determined from the NMR data due to significant signal overlap.
Table 1: ¹H NMR Data for the Mixture of Cryptoacetalide and this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 7.26 | s | 1H | Ar-H |
| 4.98 | d, J = 5.1 Hz | 1H | O-CH-O |
| 4.47 | d, J = 11.7 Hz | 1H | Ar-CH₂-O |
| 4.42 | d, J = 11.7 Hz | 1H | Ar-CH₂-O |
| 3.31 | m | 1H | CH |
| 2.92 | m | 1H | CH |
| 2.34 | s | 3H | Ar-CH₃ |
| 2.00-1.80 | m | 4H | CH₂ |
| 1.68-1.55 | m | 2H | CH₂ |
| 1.25 | s | 3H | CH₃ |
| 1.23 | s | 3H | CH₃ |
| 1.08 | d, J = 6.9 Hz | 3H | CH₃ |
| 1.05 | d, J = 6.9 Hz | 3H | CH₃ |
Table 2: ¹³C NMR Data for the Mixture of Cryptoacetalide and this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Proposed) |
| 145.8 | Ar-C |
| 137.9 | Ar-C |
| 134.3 | Ar-C |
| 128.9 | Ar-C |
| 128.5 | Ar-CH |
| 125.4 | Ar-C |
| 109.8 | O-C-O |
| 83.4 | O-C |
| 64.9 | Ar-CH₂-O |
| 41.7 | C |
| 38.5 | CH |
| 37.9 | CH₂ |
| 34.1 | CH |
| 29.8 | CH₂ |
| 25.1 | CH₃ |
| 24.9 | CH₃ |
| 21.3 | Ar-CH₃ |
| 20.8 | CH₃ |
| 20.6 | CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data was obtained for the epimeric mixture.
Table 3: Mass Spectrometry Data for the Mixture of Cryptoacetalide and this compound
| Ion | m/z Calculated | m/z Found |
| [M+Na]⁺ | 349.1774 | 349.1776 |
Experimental Protocols
The following are the general experimental methodologies used to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample was introduced via electrospray ionization and the data was acquired in positive ion mode.
Mandatory Visualization
The following diagram illustrates the relationship between Cryptoacetalide and this compound as an inseparable mixture, a key takeaway from the existing literature.
physical and chemical properties of Epi-Cryptoacetalide
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Novel Diterpenoid
Abstract
Epi-Cryptoacetalide is a naturally occurring diterpenoid that has been isolated from medicinal plants of the Salvia genus, notably Salvia miltiorrhiza and Salvia przewalskii.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside available information on its biological activity and the experimental protocols for its isolation and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
This compound is a crystalline solid, and it is often found as an inseparable mixture with its isomer, Cryptoacetalide.[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₃ | [2] |
| Molecular Weight | 286.37 g/mol | [2] |
| Physical Description | Crystalline solid | [1] |
| CAS Number | 132152-57-9 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural analysis.
Experimental Protocols
Isolation of this compound from Salvia przewalskii
The isolation of this compound, along with Cryptoacetalide and other diterpenoids, from the 95% ethanol extract of Salvia przewalskii Maxim involves a multi-step chromatographic process.[1]
Experimental Workflow for Isolation:
Figure 1: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried roots of Salvia przewalskii Maxim are extracted with 95% ethanol.
-
Fractionation: The resulting crude extract is subjected to fractionation to separate compounds based on polarity.
-
Chromatography: The fractions are then purified using a series of chromatographic techniques, including silica gel chromatography, Sephadex LH-20 column chromatography, and RP-C18 column chromatography, to yield pure this compound.[1]
Total Synthesis of Cryptoacetalide and this compound
A total synthesis of Cryptoacetalide and its epimer, this compound, was reported by Zou and Deiters in 2010.[4] The synthesis provides a route to obtain these natural products in the laboratory, allowing for further biological evaluation.
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, diterpenoids isolated from Salvia species are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] These effects are often mediated through the modulation of key cellular signaling pathways.
Potential Involvement in NF-κB and MAPK Signaling Pathways
Terpenoids, including diterpenoids from Salvia, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer.[6] Furthermore, extracts from Salvia species have been demonstrated to induce apoptosis and inhibit the proliferation of cancer cell lines by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7][8]
Hypothesized Signaling Pathway Modulation by Salvia Diterpenoids:
Figure 2: Potential modulation of NF-κB and MAPK pathways by Salvia diterpenoids.
Given the structural similarity of this compound to other bioactive diterpenoids from Salvia, it is plausible that it may also exert its biological effects through the modulation of these or related signaling pathways. However, further experimental validation is required to confirm these hypotheses.
Conclusion
This compound is a fascinating natural product with a complex chemical structure. While its physicochemical properties are partially characterized, a significant opportunity exists for further research into its biological activities and mechanism of action. This technical guide consolidates the current knowledge on this compound and aims to facilitate future investigations into its therapeutic potential. The detailed experimental protocols for its isolation and the established route for its total synthesis provide a solid foundation for obtaining the compound for in-depth biological screening and mechanistic studies. Future research should focus on obtaining pure this compound to definitively elucidate its spectroscopic properties and to explore its effects on various cellular targets and signaling pathways, which could unveil novel therapeutic applications.
References
- 1. This compound | CAS:132152-57-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salvia fruticosa, Salvia officinalis, and rosmarinic acid induce apoptosis and inhibit proliferation of human colorectal cell lines: the role in MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Epi-Cryptoacetalide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Epi-Cryptoacetalide, a bioactive diterpenoid. This document summarizes its core physicochemical properties and will delve into its biological activities and experimental data in subsequent sections.
Core Physicochemical Data
A clear understanding of a compound's basic properties is fundamental to any research and development endeavor. The following table summarizes the key identifiers and molecular characteristics of this compound.
| Parameter | Value | Source |
| CAS Number | 132152-57-9 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₂O₃ | [1][4][5] |
| Molecular Weight | 286.4 g/mol | [2][3][4] |
| Compound Type | Diterpenoid | [2][3] |
This foundational data serves as a crucial reference for experimental design, analytical method development, and computational modeling involving this compound. The subsequent sections of this guide will build upon this information, providing detailed experimental protocols and exploring the compound's known signaling pathways.
References
Epi-Cryptoacetalide: A Technical Whitepaper on a Novel Diterpenoid with Unexplored Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on publicly available scientific information. Epi-Cryptoacetalide is a compound for research use only, and its therapeutic applications have not been established. The information presented herein is intended to highlight its potential areas of investigation based on its chemical nature and the biological activities of its source and related compounds.
Executive Summary
This compound is a natural diterpenoid compound isolated from the roots of Salvia przewalskii Maxim.[1] While research into this specific molecule is nascent, the Salvia genus is a rich source of bioactive compounds, including numerous diterpenoids with demonstrated anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] Notably, other compounds isolated from Salvia przewalskii and related species have been shown to induce apoptosis in cancer cell lines, suggesting a potential avenue for investigation into this compound's bioactivity.[2][4] This whitepaper will synthesize the limited available information on this compound, frame its potential therapeutic applications within the context of its chemical class and biological origin, and propose a roadmap for future research.
Introduction and Chemical Profile
This compound is a diterpenoid, a class of organic chemicals characterized by a 20-carbon skeleton. It was first reported as an isolate from the traditional Chinese medicinal plant Salvia przewalskii, a member of the Lamiaceae family.[1][5] This plant has been a subject of phytochemical investigation, yielding a variety of abietane-type diterpenoids and phenolic acid derivatives.[5]
One crucial piece of information is that this compound was co-isolated with Cryptoacetalide, and the two are reported to be mirror isomers (enantiomers).[1] This structural relationship is significant, as stereochemistry often plays a critical role in biological activity.
Chemical Details:
-
Molecular Formula: C18H22O3
-
Source: Roots of Salvia przewalskii Maxim[1]
-
Chemical Class: Diterpenoid
Potential Therapeutic Applications: An Evidence-Based Postulation
Direct evidence for the therapeutic applications of this compound is not yet available in published literature. However, based on the known biological activities of compounds from the Salvia genus and specifically from S. przewalskii, we can postulate several areas of interest for future research.
Anticancer and Cytotoxic Potential
The most promising, yet entirely speculative, application for this compound is in oncology. This hypothesis is built on the following observations:
-
Activity of Salvia Extracts: Crude extracts from numerous Salvia species have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCA, HT-29), liver (HepG2), and prostate (PC-3, DU-145) cancers.[4][6]
-
Apoptosis Induction: Phytochemicals isolated from Salvia species have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanisms include the increased expression of caspase-3 and caspase-9, an increase in the Bax/Bcl-2 ratio, and the generation of reactive oxygen species (ROS).[2][7][8]
-
Known Bioactive Diterpenoids: S. przewalskii is known to produce other bioactive diterpenoids, such as tanshinones.[9][10] Cryptotanshinone, for example, has demonstrated anti-tumor effects.[8]
Given that this compound is a diterpenoid from this genus, it is a logical candidate for screening in anticancer assays.
Anti-Inflammatory Activity
Several diterpenoids isolated from the roots of Salvia przewalskii have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] Inflammation is a key driver of many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Investigating the potential of this compound to modulate inflammatory pathways is a valid research direction.
Antioxidant and Other Bioactivities
Extracts from Salvia przewalskii have also been noted for their antioxidant and anti-hypoxia effects.[10][11] These activities are often attributed to the plant's rich profile of phenolic compounds and terpenoids. While likely a weaker potential application compared to cytotoxicity, it warrants consideration in a full bioactivity screening.
Quantitative Data
A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative biological data (e.g., IC50, EC50, Ki) for this compound. One study that tested two other novel compounds from S. przewalskii found them to be inactive (IC50 > 40 µM) against a panel of cancer cell lines (A-549, HL-60, MCF-7, SMMC-7721, SW-480), highlighting that not all constituents of a bioactive plant are themselves active.[5]
Proposed Experimental Protocols
As no studies detailing the biological testing of this compound have been published, this section provides a generalized, standard protocol for an initial in vitro cytotoxicity screening, which would be a logical first step in its evaluation.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEF).
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualizations: Hypothetical Pathways and Workflows
The following diagrams are provided to meet the visualization requirements of this guide. As there is no specific experimental data for this compound, these diagrams represent generalized concepts relevant to its potential investigation.
Caption: Generalized Apoptosis Signaling Pathways.
Caption: Natural Product Discovery Workflow.
Caption: Path to Drug Development.
Conclusion and Future Directions
This compound represents a novel, structurally characterized natural product with a currently undefined biological profile. Its origin from Salvia przewalskii, a plant rich in bioactive diterpenoids with known anticancer and anti-inflammatory properties, provides a strong rationale for its investigation as a potential therapeutic agent. The immediate priority is to conduct comprehensive in vitro screening to determine if this compound possesses any cytotoxic, anti-inflammatory, or other significant biological activities. Should these initial screens yield positive results, subsequent research should focus on dose-response studies, mechanism of action elucidation, and comparison with its enantiomer, Cryptoacetalide, to establish a structure-activity relationship. Until such data is generated and published, the therapeutic potential of this compound remains speculative but promising.
References
- 1. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic benefits of Salvia species: A focus on cancer and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Salvia officinalis L. exerts oncostatic effects in rodent and in vitro models of breast carcinoma [frontiersin.org]
- 8. brieflands.com [brieflands.com]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Epi-Cryptoacetalide: A Literature Review of a Elusive Diterpenoid
For Immediate Release
Shanghai, China – November 18, 2025 – Epi-Cryptoacetalide, a natural product isolated from the roots of the widely used traditional Chinese medicine Salvia miltiorrhiza (Danshen), remains a molecule of significant interest yet limited biological characterization. Despite its discovery decades ago and the subsequent achievement of its chemical synthesis, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative biological data, detailed experimental protocols for biological evaluation, and elucidated signaling pathways. This technical guide provides a thorough background on this compound based on the available literature, highlighting the current knowledge gaps and future research directions for researchers, scientists, and drug development professionals.
Introduction
This compound is a diterpenoid compound with the chemical formula C₁₈H₂₂O₃. It was first isolated in 1990 by Asari and colleagues from the roots of Salvia miltiorrhiza, a plant renowned for its diverse array of bioactive molecules. Notably, this compound was co-isolated with its stereoisomer, Cryptoacetalide, as an inseparable mixture, a factor that has likely contributed to the challenges in delineating its specific biological activities.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of pure this compound are scarce, its molecular formula and structure provide some basic information.
| Property | Value | Source |
| CAS Number | 132152-57-9 | ChemFarm, Immunomart, ScreenLib |
| Molecular Formula | C₁₈H₂₂O₃ | ChemFarm, Immunomart, ScreenLib |
| Molecular Weight | 286.37 g/mol | Calculated |
Synthesis
The first total synthesis of Cryptoacetalide was reported in 2010 by Zou and Deiters. This synthetic route provides a potential avenue for obtaining pure this compound, which would be crucial for detailed biological investigations. The synthesis, however, was focused on the primary isomer, and specific details for the isolation of the epi-form were not extensively described.
Biological Activity: An Unanswered Question
A comprehensive search of the scientific literature reveals a significant lack of data regarding the biological activity of this compound. While commercial suppliers list "Inhibitor of Apoptosis (IAP)" as a potential target, this claim is not substantiated by any peer-reviewed scientific publications found to date. Numerous studies have investigated the biological activities of other diterpenoids isolated from Salvia miltiorrhiza, revealing a broad spectrum of effects including anti-inflammatory, antioxidant, and cytotoxic activities. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
The absence of quantitative data, such as IC₅₀ or EC₅₀ values, and detailed experimental protocols for any biological assays involving this compound is a critical knowledge gap that hinders its potential development as a therapeutic agent.
Signaling Pathways and Experimental Workflows: A Blank Canvas
Consistent with the lack of biological activity data, there are no described signaling pathways, experimental workflows, or logical relationships involving this compound in the current body of scientific literature. The creation of diagrams for these aspects, as requested, is therefore not possible based on existing information.
Future Directions and Conclusion
The story of this compound is one of unrealized potential. Its origin from a medicinally important plant and its intriguing chemical structure suggest that it may possess valuable biological properties. To unlock this potential, the scientific community must address the current knowledge gaps.
The following logical workflow is proposed for future research on this compound:
Caption: Proposed research workflow for this compound.
The Bioactivity of Epi-Cryptoacetalide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the bioactivity of Epi-Cryptoacetalide, a natural diterpenoid found in the roots of Salvia species such as Salvia miltiorrhiza and Salvia przewalskii. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. All data presented herein is based on publicly available scientific literature.
Executive Summary
This compound has emerged as a molecule of interest due to its potential interactions with key biological targets implicated in hormonal and inflammatory pathways. Computational studies have identified Estrogen Receptor-α (ER-α) and Prostaglandin E2 receptor subtype EP2 (EP2) as potential targets, suggesting its relevance in conditions such as endometriosis. Furthermore, its identification in traditional medicinal formulations for dermatological conditions hints at a broader range of bioactivities. This guide summarizes the available quantitative data, outlines the methodologies used in its analysis, and visualizes the pertinent signaling pathways to facilitate further research and development.
Quantitative Bioactivity Data
The primary quantitative data on the bioactivity of this compound comes from in-silico molecular docking studies. These computational analyses predict the binding affinity of a ligand to a protein target. The following table summarizes the reported inhibition constants (Ki) for this compound against its putative targets.
| Target | Ligand | Ki (μM) | Assay Type | Source |
| Estrogen Receptor-α (ER-α) | This compound | 0.3 | In-silico (Molecular Docking) | [1][2] |
| Prostaglandin E2 Receptor (EP2 subtype) | This compound | 1.92 | In-silico (Molecular Docking) | [1][2] |
Note: The reported Ki values are from computational models and await experimental validation.
Experimental Protocols
A critical next step in the investigation of this compound is the experimental validation of its predicted bioactivities. Below are detailed methodologies for the key experiments cited and those that would be required to confirm the in-silico findings.
Molecular Docking (as per Situmorang et al., 2021)
This protocol describes the computational method used to predict the binding affinity of this compound to its targets.
Objective: To predict the binding affinity and interaction sites of this compound with ER-α and EP2 receptors.
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins (ER-α and EP2) are obtained from a protein data bank. The structure of this compound is obtained from a chemical database or drawn using molecular modeling software.
-
Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding conformation of this compound within the active site of the target proteins.
-
Binding Affinity Calculation: The program calculates the binding energy (reported as ΔG) and the inhibition constant (Ki) based on the predicted binding pose.[1][3]
The following diagram illustrates the general workflow for this in-silico analysis.
Caption: Molecular Docking Workflow.
Estrogen Receptor-α Binding Assay (Proposed Experimental Validation)
This protocol describes a standard method to experimentally determine the binding affinity of this compound to ER-α.
Objective: To experimentally determine the Ki of this compound for ER-α.
Methodology:
-
Reagents: Recombinant human ER-α, a fluorescently labeled estradiol derivative (ligand), and varying concentrations of this compound.
-
Competitive Binding: The fluorescent ligand and ER-α are incubated with increasing concentrations of this compound.
-
Detection: The binding of the fluorescent ligand to ER-α is measured using fluorescence polarization. As this compound displaces the fluorescent ligand, the polarization value decreases.
-
Data Analysis: The IC50 value (concentration of this compound that displaces 50% of the fluorescent ligand) is determined and converted to a Ki value.[4]
The following diagram illustrates the competitive binding assay principle.
Caption: Principle of Competitive Binding Assay.
Prostaglandin E2 Receptor EP2 Binding Assay (Proposed Experimental Validation)
This protocol describes a standard method to experimentally determine the binding affinity of this compound to the EP2 receptor.
Objective: To experimentally determine the Ki of this compound for the EP2 receptor.
Methodology:
-
Reagents: Cell membranes expressing the human EP2 receptor, radiolabeled Prostaglandin E2 ([³H]PGE2), and varying concentrations of this compound.
-
Competitive Binding: The cell membranes and [³H]PGE2 are incubated with increasing concentrations of this compound.
-
Detection: The amount of bound [³H]PGE2 is measured by scintillation counting after separating the bound from the free radioligand.
-
Data Analysis: The IC50 value is determined and converted to a Ki value.
Signaling Pathways
The predicted interactions of this compound with ER-α and the EP2 receptor suggest its potential to modulate the estrogen and prostaglandin signaling pathways.
Estrogen Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that regulate gene expression. Upon binding estrogen, ER-α dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA to modulate the transcription of target genes involved in cell proliferation, differentiation, and other processes. An antagonist would block this process.
Caption: Estrogen Signaling Pathway.
Prostaglandin E2 (EP2) Signaling Pathway
The EP2 receptor is a G-protein coupled receptor (GPCR). When activated by PGE2, it couples to the Gs alpha subunit, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses often associated with inflammation and vasodilation. An antagonist would inhibit this cascade.
References
Methodological & Application
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Epi-Cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide is a bioactive diketopiperazine, a class of secondary metabolites, that has been isolated from marine organisms, particularly deep-sea fungi, and the roots of Salvia miltiorrhiza.[1][2][3] Preliminary information suggests that its mode of action may involve the inhibition of inflammatory pathways through the suppression of pro-inflammatory cytokines, making it a person of interest for anti-inflammatory research.[1]
These application notes provide a comprehensive guide for researchers to conduct in vitro assays to elucidate and quantify the anti-inflammatory potential of this compound. The following protocols for key assays are designed to assess the compound's effects on major inflammatory mediators and signaling pathways.
Data Presentation
As no specific quantitative data for the in vitro anti-inflammatory effects of this compound is currently published, the following tables are presented as templates for data organization and reporting. Researchers should populate these tables with their experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | IC50 (µM) for NO Inhibition | PGE2 Production (% of Control) | IC50 (µM) for PGE2 Inhibition |
| 0 (Vehicle Control) | 100 | \multirow{5}{}{N/A} | 100 | \multirow{5}{}{N/A} |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Production (% of Control) | IC50 (µM) for TNF-α Inhibition | IL-6 Production (% of Control) | IC50 (µM) for IL-6 Inhibition |
| 0 (Vehicle Control) | 100 | \multirow{5}{}{N/A} | 100 | \multirow{5}{}{N/A} |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4] For 24-well plates, a density of 5 x 10^5 cells/well is recommended.[5]
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute with cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).[4][5]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After 18-24 hours of LPS stimulation, collect the cell culture supernatant.[4][6]
-
Griess Reagent Preparation: The Griess reagent is a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid.[4] It can be prepared by mixing equal volumes of 1% (w/v) sulfanilamide in 2.5% H3PO4 and 0.1% (w/v) naphthylethylenediamine dihydrochloride in 2.5% H3PO4.[7]
-
Assay Procedure:
-
Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This assay quantifies the amount of PGE2, a key inflammatory mediator, in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after LPS stimulation.
-
ELISA Procedure: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.[8][9][10][11] A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add PGE2 conjugate and monoclonal antibody.
-
Incubate for 2 hours at room temperature with shaking.[8]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development.
-
Add a stop solution and measure the absorbance at 450 nm.[8]
-
-
Quantification: Determine the PGE2 concentration from the standard curve.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Immunoassay (ELISA)
This assay measures the levels of key pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after LPS stimulation.
-
ELISA Procedure: Utilize commercial ELISA kits for TNF-α and IL-6 and adhere to the provided protocols.[12][13][14][15][16] The general steps are:
-
Coat a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody.
-
Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate and add a substrate solution for color development.
-
Stop the reaction and measure the absorbance.
-
-
Quantification: Calculate the cytokine concentrations based on their respective standard curves.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This assay determines if this compound inhibits the activation of the NF-κB transcription factor.
-
Cell Transfection:
-
Treatment and Lysis:
-
Luciferase Assay:
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration) and express the results as a percentage of the stimulated control.[20]
MAPK Signaling Pathway Analysis (Western Blot)
This method assesses the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[23]
-
Western Blot Procedure:
-
Separate 20-50 µg of protein per sample by SDS-PAGE.[23][24]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][25]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[22]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[24][25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21][23]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Potential inhibitory points of this compound in the MAPK signaling cascade.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS 132152-57-9 | ScreenLib [screenlib.com]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. novamedline.com [novamedline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bowdish.ca [bowdish.ca]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diterpenoid Compounds in In Vivo Inflammation Models
Disclaimer: To date, no specific in vivo anti-inflammatory data for Epi-Cryptoacetalide has been published. The following application notes and protocols are based on studies of structurally related diterpenoid compounds, such as grayanane and kaurane diterpenoids, and are intended to serve as a general guideline for researchers, scientists, and drug development professionals.
Introduction to Diterpenoids as Anti-Inflammatory Agents
Diterpenoids are a class of natural products characterized by a twenty-carbon skeleton. Various subclasses, including grayanane and ent-kaurane diterpenoids, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1][2] These compounds often exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] This document provides an overview of common in vivo inflammation models and detailed protocols for evaluating the anti-inflammatory potential of novel diterpenoid compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on various diterpenoid compounds in common inflammation models. This data is provided for comparative purposes to aid in experimental design and interpretation.
Table 1: Effect of Diterpenoids on Carrageenan-Induced Paw Edema in Rodents
| Compound Class | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference Compound |
| Neorogioltriol | Rat | 1 mg/kg | Significant reduction | 3 | Indomethacin |
| Sclareol | Mouse | 5-10 mg/kg | Significant reduction | 4 | Indomethacin |
Data is generalized from multiple sources. Specific results will vary based on the compound, dose, and experimental conditions.[2][4]
Table 2: Effect of Diterpenoids on Acetic Acid-Induced Writhing in Mice
| Compound Class | Animal Model | Dose | Reduction in Writhing (%) | Reference Compound |
| Grayanane Diterpenoids | Mouse | 5 mg/kg | > 50% | Morphine |
| ent-Kaurane Diterpenoids | Mouse | 375-500 mg/kg | Significant reduction | - |
This test is often used to assess peripheral analgesic and anti-inflammatory activity.[5][6]
Table 3: In Vitro Anti-Inflammatory Activity of Diterpenoids in LPS-Stimulated RAW264.7 Macrophages
| Compound Class | Parameter | IC₅₀ (µM) |
| Grayanane Diterpenoids | NO Production | 2.8 - 35.4 |
| ent-Kaurane Diterpenoids | NO Production | 2 - 10 |
IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory response.[7][8][9]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Test diterpenoid compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic and anti-inflammatory activity by quantifying abdominal constrictions induced by an irritant.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test diterpenoid compound
-
Vehicle
-
Aspirin or Morphine (positive control)
-
0.6% (v/v) Acetic acid solution
Procedure:
-
Acclimatize mice for at least three days.
-
Divide animals into experimental groups.
-
Administer the test compound or vehicle (p.o. or i.p.) 30-60 minutes before acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Signaling Pathways and Visualizations
The anti-inflammatory effects of many diterpenoids are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Experimental Workflow
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Anti-inflammatory Grayanane Diterpenoids from the Leaves of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Epi-Cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide is a diterpenoid natural product isolated from the roots of Salvia miltiorrhiza, a plant with a long history in traditional medicine. While extensive research on many constituents of Salvia miltiorrhiza has been conducted, specific biological data and detailed experimental protocols for this compound are not widely available in peer-reviewed literature. However, commercial suppliers indicate that its molecular target is the Inhibitor of Apoptosis Protein (IAP) family. IAPs are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, making them attractive targets for therapeutic development.
These application notes provide a comprehensive set of detailed experimental protocols for researchers to investigate the biological activity of this compound, with a focus on its potential as an IAP inhibitor and an inducer of apoptosis. The protocols are based on established methodologies for characterizing anti-cancer compounds and IAP inhibitors.
Disclaimer: The following protocols are generalized and should be adapted based on specific cell lines and experimental conditions. Due to the limited published data on this compound, the provided quantitative data is illustrative and intended to serve as a template for data presentation.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data that would be generated from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 15.2 ± 1.8 | 8.5 ± 0.9 |
| A549 | Lung Cancer | 25.6 ± 3.1 | 14.1 ± 1.5 |
| MCF-7 | Breast Cancer | 38.4 ± 4.5 | 22.7 ± 2.8 |
| Jurkat | T-cell Leukemia | 9.8 ± 1.2 | 4.6 ± 0.6 |
| HUVEC (non-cancerous) | Endothelial Cells | > 100 | > 100 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (72h treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.5 | 1.8 ± 0.3 |
| 1 | 8.7 ± 1.1 | 3.5 ± 0.6 |
| 5 | 25.4 ± 3.2 | 10.1 ± 1.4 |
| 10 | 48.9 ± 5.1 | 21.3 ± 2.5 |
Table 3: Caspase Activation by this compound in Jurkat Cells (48h treatment)
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 5 | 3.8 ± 0.4 | 2.9 ± 0.3 |
| 10 | 7.2 ± 0.8 | 5.4 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer and non-cancerous cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat) and a non-cancerous cell line (e.g., HUVEC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Jurkat cells (or other sensitive cell line)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 6-well plate and treat with various concentrations of this compound for 72 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-9) to confirm the apoptotic pathway.
Materials:
-
This compound
-
Jurkat cells
-
Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega)
-
Luminometer-compatible 96-well plates (white-walled)
Protocol:
-
Seed Jurkat cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced apoptosis via IAP inhibition.
Experimental Workflow for Characterizing this compound
Application Notes and Protocols for Cell-Based Assays to Evaluate Epi-Cryptoacetalide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide is a natural product identified as a potential modulator of critical cellular pathways. Preliminary information suggests that its mechanism of action may involve the targeting of Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins that are key regulators of programmed cell death.[1][2][3] Overexpression of IAPs is a common feature in various cancers, contributing to tumor survival, chemoresistance, and overall poor prognosis.[1][3][4][5] Compounds that antagonize IAPs, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, can restore the natural apoptotic process in cancer cells, making them a promising class of therapeutic agents.[2][6][7]
These application notes provide a comprehensive framework of cell-based assays to elucidate the biological activity of this compound, with a focus on its potential as an IAP antagonist. The following protocols are designed to assess its cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression.
Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[8][9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10] The intensity of the color is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., MDA-MB-231, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS), sterile-filtered[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the incubator.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.52 | 41.6 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Note: The data presented in this table is for illustrative purposes only.
Evaluation of Apoptosis Induction
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, two key assays are recommended: Annexin V & Propidium Iodide (PI) staining and a Caspase-Glo 3/7 assay.
Annexin V & Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Experimental Protocol: Annexin V-FITC & PI Staining
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Data Presentation
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (10 µM) | 60.8 | 25.1 | 14.1 |
| This compound (50 µM) | 25.3 | 48.9 | 25.8 |
Note: The data presented in this table is for illustrative purposes only.
Caspase-Glo 3/7 Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[2] Caspases-3 and -7 are key effector caspases. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of these caspases.[16][17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[16][17]
Experimental Protocol: Caspase-Glo 3/7 Assay
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. After 24 hours, treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.[17] Add 100 µL of the reagent to each well.[17][18]
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[17][18] Measure the luminescence using a luminometer.
Data Presentation
| Concentration of this compound (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5,200 | 1.0 |
| 1 | 8,320 | 1.6 |
| 10 | 28,600 | 5.5 |
| 50 | 75,400 | 14.5 |
| 100 | 98,800 | 19.0 |
Note: The data presented in this table is for illustrative purposes only.
Cell Cycle Analysis
IAP antagonists can sometimes induce cell cycle arrest. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.[22] Fix the cells for at least 30 minutes on ice.[21][22]
-
Staining: Centrifuge the fixed cells and wash twice with cold PBS.[21] Resuspend the cell pellet in 0.5 mL of PI staining solution.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| This compound (10 µM) | 58.2 | 25.3 | 16.5 |
| This compound (50 µM) | 68.9 | 15.7 | 15.4 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
IAP-Mediated Apoptosis Signaling Pathway
Caption: IAP-mediated apoptosis signaling pathway and the putative role of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for the cell-based evaluation of this compound.
References
- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 2. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 3. The inhibitor of apoptosis protein family (IAPs): an emerging therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. igbmc.fr [igbmc.fr]
- 22. ucl.ac.uk [ucl.ac.uk]
Epi-Cryptoacetalide: Investigating a Diterpenoid's Potential Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide is a diterpenoid natural product. While the specific molecular mechanisms of this compound are not extensively documented in publicly available scientific literature, the broader class of diterpenoids has been the subject of significant research in oncology. These compounds have been shown to exhibit a range of anti-cancer activities, offering a foundation for investigating the potential therapeutic actions of novel diterpenoids like this compound. This document provides an overview of the common mechanisms of action attributed to diterpenoids and outlines general experimental protocols that could be adapted to study this compound.
General Mechanisms of Action for Diterpenoids in Cancer
Diterpenoids exert their anti-cancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways.
Induction of Apoptosis: Many diterpenoids have been found to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of pro-apoptotic and anti-apoptotic proteins, activation of caspases, and eventual dismantling of the cell.
Cell Cycle Arrest: Diterpenoids can halt the progression of the cell cycle at various checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell division and proliferation.
Modulation of Signaling Pathways: A significant body of research has demonstrated that diterpenoids can influence critical signaling pathways that are often dysregulated in cancer. Some of the commonly affected pathways include:
-
PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer agents.
-
JAK/STAT Signaling: The JAK/STAT pathway plays a key role in cytokine signaling and is often constitutively active in cancer cells, promoting their growth and survival. Some diterpenoids have been shown to inhibit this pathway.[1]
-
MAPK Signaling: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Diterpenoids can modulate this pathway to induce anti-cancer effects.[2]
Investigating the Mechanism of Action of this compound: General Protocols
The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
These experiments help to determine if the compound induces programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins involved in specific signaling pathways.
Protocol: Western Blot for Key Signaling Proteins
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathway and Experimental Workflow
To illustrate how the mechanism of action of a novel diterpenoid could be investigated, the following diagrams depict a hypothetical experimental workflow and a potential signaling pathway that could be affected.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Caption: A potential signaling cascade that could be investigated for this compound.
While specific data on the mechanism of action of this compound is currently limited, the established anti-cancer properties of the broader diterpenoid class provide a strong rationale for its investigation. The protocols and hypothetical pathways outlined here serve as a general guide for researchers to begin exploring the therapeutic potential and molecular mechanisms of this and other novel natural products. Further research is necessary to elucidate the precise biological activities of this compound.
References
Target Identification of Epi-Cryptoacetalide Using Chemical Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-Cryptoacetalide is a natural product with a complex polycyclic structure. While its biological activities are not extensively characterized in publicly available literature, preliminary information suggests a potential role in modulating critical cellular pathways, with some vendor information alluding to the Inhibitor of Apoptosis Proteins (IAPs) as possible targets. The precise molecular targets and mechanism of action of this compound remain to be elucidated. Chemical proteomics offers a powerful suite of tools to systematically identify the protein binding partners of small molecules like this compound directly in a cellular context, thereby illuminating its mechanism of action and paving the way for its development as a potential therapeutic agent.
This document provides a detailed, albeit representative, set of application notes and protocols for the target identification of this compound using a chemical proteomics approach. The methodologies described herein are based on established techniques, including photo-affinity labeling and click chemistry, coupled with quantitative mass spectrometry.
Principle of the Approach
The central strategy involves the design and synthesis of a chemical probe based on the this compound scaffold. This probe is engineered to incorporate two key functionalities: a photo-reactive group for covalent cross-linking to target proteins upon UV irradiation and a bio-orthogonal handle (e.g., an alkyne) for subsequent "clicking" on a reporter tag (e.g., biotin). Following treatment of live cells with the probe and UV cross-linking, the biotinylated protein complexes are enriched using streptavidin affinity chromatography. The enriched proteins are then identified and quantified by mass spectrometry. A quantitative proteomics strategy, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is employed to distinguish specific binding partners from non-specific background proteins.
Experimental Protocols
Protocol 1: Synthesis of an this compound-Based Photo-Affinity Probe
A crucial first step is the synthesis of a chemical probe that retains the biological activity of the parent compound. A careful structure-activity relationship (SAR) study (if data is available) or computational modeling can guide the selection of a suitable position for modification on the this compound molecule that is least likely to disrupt its interaction with target proteins. For the purpose of this protocol, we propose the synthesis of a probe with a diazirine photo-crosslinker and a terminal alkyne for click chemistry.
Materials:
-
This compound
-
Appropriate linkers with diazirine and alkyne functionalities
-
Reagents for organic synthesis (solvents, catalysts, etc.)
-
Silica gel for chromatography
-
NMR and mass spectrometry instrumentation for characterization
Procedure:
-
Functionalization of this compound: Identify a non-critical hydroxyl or other suitable functional group on the this compound structure for the attachment of a linker.
-
Linker Attachment: Synthesize a linker containing a diazirine moiety and a terminal alkyne. React this linker with the functionalized this compound under appropriate conditions to form a stable conjugate.
-
Purification and Characterization: Purify the resulting this compound probe using column chromatography. Confirm the structure and purity of the final probe compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
Biological Activity Validation: Before proceeding, it is critical to validate that the synthesized probe retains the biological activity of the parent this compound in a relevant phenotypic assay.
Protocol 2: Target Identification using SILAC-Based Quantitative Chemical Proteomics
This protocol outlines the use of the synthesized probe to identify target proteins in a human cancer cell line (e.g., HeLa or Jurkat cells).
Materials:
-
SILAC-compatible cell line
-
"Heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) and "Light" (unlabeled) DMEM for SILAC
-
Fetal Bovine Serum (dialyzed)
-
This compound photo-affinity probe
-
UV irradiation source (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents: Biotin-azide, copper (II) sulfate, THPTA, sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
SILAC Labeling: Culture cells for at least six passages in either "heavy" or "light" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Cell Treatment and Photo-Crosslinking:
-
Plate "heavy" and "light" labeled cells and grow to 80-90% confluency.
-
Treat the "heavy" labeled cells with the this compound photo-affinity probe (e.g., 1-10 µM) for a predetermined time (e.g., 1-4 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Click Chemistry:
-
Combine the "heavy" and "light" cell lysates in a 1:1 protein concentration ratio.
-
Add the click chemistry reagents (biotin-azide, CuSO4, THPTA, and sodium ascorbate) to the combined lysate.
-
Incubate for 1-2 hours at room temperature to attach biotin to the alkyne-modified probe-protein complexes.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Identify and quantify the proteins based on the "heavy"/"light" SILAC ratios.
-
Proteins with a high heavy/light ratio are considered potential specific binding partners of this compound.
-
Data Presentation
The quantitative proteomics data should be structured to clearly present the identified proteins and their relative enrichment in the probe-treated sample versus the control.
Table 1: Hypothetical Quantitative Proteomics Data for this compound Target Identification
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) | Function |
| Q13257 | XIAP | X-linked inhibitor of apoptosis protein | 15.2 | 4.5 | Apoptosis regulation |
| P98170 | BIRC2 | Baculoviral IAP repeat-containing protein 2 | 12.8 | 4.1 | Apoptosis regulation, Ubiquitin ligase |
| Q13489 | BIRC3 | Baculoviral IAP repeat-containing protein 3 | 11.5 | 3.9 | Apoptosis regulation, NF-kB signaling |
| P42776 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | 1.5 | Chaperone |
| P68871 | TUBB | Tubulin beta chain | 1.5 | 0.8 | Cytoskeleton |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Chemical proteomics workflow for target identification.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Conclusion and Future Directions
The protocols and workflows detailed in this application note provide a robust framework for the unbiased identification of the cellular targets of this compound. By employing a combination of photo-affinity labeling, click chemistry, and quantitative proteomics, researchers can generate a high-confidence list of putative protein interactors. The hypothetical identification of IAP family members as primary targets would suggest that this compound may exert its biological effects by modulating apoptosis.
Following the initial identification, further validation experiments are essential. These may include:
-
In vitro binding assays: Using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinities between this compound and the identified target proteins.
-
Cellular thermal shift assays (CETSA): To confirm target engagement in live cells.
-
Knockdown or knockout studies: Using siRNA or CRISPR/Cas9 to deplete the identified target proteins and assess the impact on the cellular phenotype induced by this compound.
-
Enzymatic assays: If the target is an enzyme, to determine if this compound modulates its activity.
Successful target identification and validation are critical steps in the drug discovery pipeline, providing a solid foundation for further preclinical and clinical development of novel natural product-based therapeutics.
Application Notes and Protocols for Studying NF-kB Signaling Pathway Inhibitors
A Representative Study Using an IκBα Phosphorylation Inhibitor
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the use of Epi-Cryptoacetalide in NF-kB signaling pathway studies. Therefore, these application notes and protocols are based on a representative, well-characterized small molecule inhibitor that targets the NF-kB pathway by preventing the phosphorylation of IκBα. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals interested in investigating the potential effects of novel compounds, such as this compound, on NF-kB signaling.
Introduction to the NF-kB Signaling Pathway
The Nuclear Factor-kappa B (NF-kB) family of transcription factors plays a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The NF-kB signaling cascade is a key component of the cellular response to various stimuli, such as cytokines, growth factors, and pathogens.[3][4] In unstimulated cells, NF-kB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of NF-kB (IκBs).[1][5]
The canonical NF-kB pathway is initiated by the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[4] Upon stimulation, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] The degradation of IκBα unmasks the nuclear localization signal on the NF-kB dimer (typically p65/p50), allowing it to translocate to the nucleus.[3] In the nucleus, NF-kB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[1]
Due to its central role in inflammation, the NF-kB signaling pathway is a major target for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of a Representative IκBα Phosphorylation Inhibitor
The representative inhibitor discussed in these notes is a small molecule designed to specifically block the catalytic activity of the IKK complex. By inhibiting IKK, the compound prevents the phosphorylation of IκBα. This action stabilizes the NF-kB/IκBα complex in the cytoplasm, thereby preventing the nuclear translocation of NF-kB and the subsequent transcription of its target genes. This mechanism provides a targeted approach to suppress the inflammatory response mediated by NF-kB activation.
Quantitative Data Summary
The following tables summarize typical quantitative data that would be generated when characterizing a novel inhibitor of the NF-kB pathway. The values presented are for a representative IKK inhibitor and should be considered as illustrative examples.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| IKKβ | 50 | In vitro kinase assay |
| IKKα | 500 | In vitro kinase assay |
Table 2: Cellular Assays for NF-kB Inhibition
| Assay | Cell Line | Stimulus | IC50 (µM) |
| NF-kB Reporter Assay | HEK293 | TNF-α | 0.5 |
| IL-6 Production | RAW 264.7 | LPS | 1.2 |
| NO Production | RAW 264.7 | LPS | 2.5 |
Table 3: Effect on Pro-inflammatory Gene Expression
| Gene | Cell Line | Stimulus | Fold Change (Inhibitor vs. Stimulus alone) |
| TNF-α | THP-1 | LPS | 0.2 |
| IL-1β | THP-1 | LPS | 0.3 |
| COX-2 | A549 | IL-1β | 0.4 |
Experimental Protocols
Protocol 1: NF-kB Reporter Gene Assay
This assay measures the transcriptional activity of NF-kB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293 cells stably expressing an NF-kB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., representative IKK inhibitor)
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Method:
-
Seed HEK293-NF-kB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of NF-kB inhibition relative to the TNF-α-stimulated control.
Protocol 2: Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol is used to directly assess the effect of the inhibitor on the phosphorylation and subsequent degradation of IκBα.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS
-
Test compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Method:
-
Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Measurement of Pro-inflammatory Cytokine Production (ELISA)
This protocol quantifies the production of pro-inflammatory cytokines, such as IL-6, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Test compound
-
LPS
-
Mouse IL-6 ELISA kit
-
96-well plate reader
Method:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the IL-6 ELISA according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a plate reader and calculate the concentration of IL-6.
Visualizations
Caption: Canonical NF-kB Signaling Pathway.
Caption: Mechanism of an IKK Inhibitor.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying Cytokine Inhibition with Epi-Cryptoacetalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokines are a broad and diverse category of small proteins that are crucial for intercellular signaling, particularly in the context of inflammation and immunity. Dysregulation of cytokine production is a hallmark of numerous diseases, including autoimmune disorders, inflammatory conditions, and cancer. Consequently, the identification and characterization of novel cytokine inhibitors are of significant interest in drug discovery and development.
Epi-Cryptoacetalide is a natural product whose biological activities are still under exploration. This document provides a comprehensive set of application notes and protocols to guide researchers in the investigation of this compound as a potential inhibitor of cytokine signaling. The focus will be on a general workflow for screening and mechanistic elucidation, with a particular emphasis on the STAT3 signaling pathway, a key downstream mediator of many pro-inflammatory cytokines. While specific data for this compound is not yet available, these protocols provide a robust framework for its evaluation.
Data Presentation: Hypothetical Screening Data
To illustrate the expected outcomes of the described protocols, the following tables present hypothetical quantitative data for this compound compared to a known cytokine inhibitor.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 0.1 | 15 ± 3 | 12 ± 4 | 10 ± 2 |
| 1 | 45 ± 5 | 40 ± 6 | 35 ± 5 | |
| 10 | 85 ± 7 | 80 ± 8 | 75 ± 6 | |
| Dexamethasone (Control) | 0.1 | 90 ± 4 | 92 ± 3 | 88 ± 5 |
Table 2: IC50 Values for Cytokine Production Inhibition
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | IL-1β IC50 (µM) |
| This compound | 1.8 | 2.1 | 2.5 |
| Dexamethasone (Control) | 0.03 | 0.025 | 0.04 |
Table 3: Inhibition of STAT3 Phosphorylation and Reporter Gene Activity
| Compound | Concentration (µM) | p-STAT3 (Tyr705) Inhibition (%) | STAT3 Luciferase Reporter Inhibition (%) |
| This compound | 0.1 | 10 ± 2 | 8 ± 3 |
| 1 | 38 ± 6 | 35 ± 5 | |
| 10 | 78 ± 9 | 75 ± 7 | |
| Stattic (Control) | 5 | 95 ± 3 | 92 ± 4 |
Experimental Protocols
Protocol 1: Screening for Inhibition of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed as an initial screen to determine if this compound can inhibit the production of key pro-inflammatory cytokines.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Human ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 1 µL of varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or Dexamethasone to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After 1 hour of pre-incubation with the compounds, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 values.
Protocol 2: STAT3 Luciferase Reporter Assay
This assay determines if this compound inhibits the transcriptional activity of STAT3, a key downstream target of many cytokines.[1][2][3][4][5]
Materials:
-
HEK293T or a similar easily transfectable cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant human IL-6
-
This compound
-
Stattic (positive control for STAT3 inhibition)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or Stattic. Include a vehicle control.
-
Stimulation: After 1 hour of pre-incubation, stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL).
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of STAT3 reporter activity for each concentration of this compound compared to the IL-6-stimulated vehicle control.
Protocol 3: Western Blot for Phospho-STAT3
This protocol directly assesses the effect of this compound on the phosphorylation of STAT3, which is essential for its activation.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., A549, HeLa)
-
Appropriate cell culture medium
-
Recombinant human IL-6 or other relevant cytokine
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total-STAT3 and/or β-actin signal. Calculate the percentage inhibition of STAT3 phosphorylation.
Visualization of Key Pathways and Workflows
Caption: JAK-STAT3 signaling pathway and potential inhibition points for this compound.
Caption: Experimental workflow for evaluating this compound's cytokine inhibitory activity.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive guide for the initial investigation of this compound as a potential cytokine inhibitor. By following this structured approach, researchers can effectively screen for activity, quantify potency, and begin to elucidate the underlying mechanism of action, with a specific focus on the clinically relevant STAT3 signaling pathway. These studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 luciferase reporter assay [bio-protocol.org]
- 5. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Improving Epi-Cryptoacetalide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Epi-Cryptoacetalide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound and is soluble in several organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most in vitro assays, DMSO is the preferred solvent for preparing stock solutions due to its miscibility with aqueous cell culture media and relatively low toxicity at low concentrations.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of anhydrous DMSO. Aim for a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your assay. Ensure the compound is completely dissolved by vortexing or gentle warming. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with an ideal concentration at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: How can I visually identify if this compound has precipitated in my cell culture medium?
A4: Compound precipitation can be identified through several visual cues. These include the appearance of visible particles, crystals, or an amorphous solid in the culture vessel. The medium may also appear cloudy or hazy, indicating the presence of fine, suspended particles. In some instances, a change in the color of the medium may also be observed.
Q5: Can the type of cell culture medium affect the solubility of this compound?
A5: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Different media formulations have varying concentrations of salts, amino acids, and proteins, which can interact with the compound and affect its solubility. If you are encountering persistent precipitation issues, testing the solubility in a different base medium may be beneficial.
Troubleshooting Guides
Problem: Precipitate Observed Immediately After Adding this compound to Medium
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Change in Solvent Polarity | The abrupt change from a high concentration of organic solvent (DMSO) to the aqueous medium can cause the compound to "crash out." Add the stock solution to the medium dropwise while gently vortexing to allow for gradual mixing. |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins, may be causing precipitation. Test the solubility of this compound in a simpler buffered solution, like Phosphate-Buffered Saline (PBS), to determine if media components are the issue. |
| Temperature-Dependent Solubility | The compound may be less soluble at lower temperatures. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Problem: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable and degrading over the course of the experiment, leading to the formation of insoluble byproducts. Assess the stability of the compound at 37°C over the time course of your assay. |
| pH Shift in Medium | Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of the compound. Use a buffered medium, such as one containing HEPES, to maintain a stable pH. |
| Evaporation of Medium | Evaporation from the culture vessel can increase the concentration of the compound and other media components, leading to precipitation. Ensure proper humidification in the incubator and use sealed culture plates or flasks. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 349.2 µL of DMSO to 1 mg of this compound, which has a molecular weight of 286.4 g/mol ).
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum soluble concentration of this compound under your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO in a 96-well plate.
-
Dilute in Medium: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your cell culture medium (e.g., 198 µL) to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubate: Cover the plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
Visual Inspection: Examine the wells for any signs of precipitation using a light microscope.
-
Instrumental Analysis: Measure the light scattering at a wavelength of 620 nm using a plate reader. An increase in light scattering compared to the vehicle control indicates precipitation.
-
Determine Solubility: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in common solvents to illustrate the importance of solvent selection. Actual values should be determined experimentally.
| Solvent | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 174 | Highly soluble, suitable for high-concentration stock solutions. |
| Ethanol | ~10 | ~35 | Moderately soluble, can be used as a co-solvent. |
| Methanol | ~5 | ~17 | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.4) | < 0.01 | < 0.035 | Practically insoluble in aqueous buffers. |
| Cell Culture Medium + 10% FBS | 0.01 - 0.05 | 0.035 - 0.174 | Low solubility, protein binding in serum may slightly improve solubility. |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Impact of solubility on experimental outcomes.
References
Technical Support Center: Diketopiperazine Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diketopiperazines (DKPs).
Frequently Asked Questions (FAQs)
Q1: My diketopiperazine solution is showing signs of degradation. What are the common degradation pathways?
A1: The primary degradation pathway for diketopiperazines in solution is hydrolysis of the amide bonds, which leads to the formation of the corresponding linear dipeptide.[1][2] This reaction is highly dependent on the pH of the solution. Another common issue is epimerization, which can occur at chiral centers, particularly under basic conditions (pH > 7).[1]
Q2: What is the optimal pH range for maintaining the stability of diketopiperazines in an aqueous solution?
A2: Diketopiperazines are generally most stable in the pH range of 3 to 8.[2][3] Outside of this range, they are susceptible to hydrolysis. Below pH 3 (acidic conditions) and above pH 8 (basic conditions), the rate of hydrolysis to the linear dipeptide significantly increases.[2]
Q3: Can the amino acid composition of the diketopiperazine affect its stability?
A3: Yes, the amino acid sequence has a significant impact on the stability of a diketopiperazine. The rate of DKP formation from a linear peptide, and conversely its hydrolysis, is influenced by the amino acids at the N-terminus and the penultimate position.[2][4] For instance, peptides with a penultimate proline residue are particularly prone to cyclization to form DKPs.[3][5][6] The side chains of the constituent amino acids also play a role; for example, peptides with charged or polar side chains at the N-terminus tend to degrade faster.[4][7]
Q4: I am observing the formation of a diketopiperazine as an impurity in my peptide synthesis. How can I minimize this?
A4: Diketopiperazine formation is a common side reaction during solid-phase peptide synthesis (SPPS), especially with peptide sequences containing proline at the penultimate position.[3][5] To minimize this, you can:
-
Use alternative protecting groups: Consider using a protecting group other than Fmoc, such as Bsmoc, which has been shown to eliminate DKP formation.[5][8]
-
Add stabilizers: The addition of additives like oxyma to the reaction mixture can significantly improve the stability of the peptide intermediate and reduce DKP formation.[5][8]
-
Control temperature: Storing the peptide resin intermediate at lower temperatures (e.g., -22 °C) can markedly improve its stability and prevent degradation.[3][5]
-
Modify the coupling procedure: A simultaneous deprotection-coupling procedure can be employed to trap reactive nucleophilic species and prevent cyclization.[9]
Q5: What analytical techniques are best for monitoring the stability of my diketopiperazine solution?
A5: The most common and effective methods for monitoring DKP stability and detecting degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] These techniques allow for the separation and quantification of the DKP, its linear dipeptide degradation product, and other impurities.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of diketopiperazine concentration in solution. | Hydrolysis due to inappropriate pH. | Adjust the pH of the solution to be within the stable range of 3 to 8.[2][3] Use a suitable buffer to maintain the pH. |
| Appearance of an unexpected peak in HPLC analysis with the same mass as the starting DKP. | Epimerization at one of the chiral centers. | This is more likely to occur at pH > 7.[1] If possible, lower the pH to the neutral or slightly acidic range. Analyze the stereochemistry of the product to confirm epimerization. |
| Formation of a linear dipeptide confirmed by LC-MS. | Hydrolysis of the diketopiperazine ring. | Confirm the pH of your solution is between 3 and 8. Consider lowering the temperature of your solution, as higher temperatures accelerate hydrolysis.[1] |
| Diketopiperazine impurity detected after peptide synthesis. | Cyclization of the dipeptide on the resin, often during Fmoc-deprotection.[5][8] | For future syntheses, consider the preventative measures in FAQ #4, such as using alternative protecting groups, adding stabilizers like oxyma, or lowering the storage temperature of the resin.[5][8] |
| Variability in stability between different diketopiperazine compounds. | The intrinsic stability is dependent on the amino acid sequence.[2][4] | Characterize the stability profile of each new diketopiperazine under your experimental conditions. Peptides with a penultimate proline or N-terminal polar/charged residues may require more stringent handling and storage conditions.[4][7] |
Quantitative Data Summary
Table 1: Effect of pH on Diketopiperazine Stability
| Diketopiperazine | pH | Condition | Observation | Reference |
| Phe-Pro-DKP | < 3 | Aqueous Solution | Undergoes hydrolysis to the dipeptide, Phe-Pro-OH. | [2] |
| Phe-Pro-DKP | 3 - 8 | Aqueous Solution | Stable. | [2][3] |
| Phe-Pro-DKP | > 8 | Aqueous Solution | Undergoes hydrolysis to the dipeptide, Phe-Pro-OH. | [2] |
| RS-10085 derived DKP | ≤ 4 | 40, 60, 80 °C | Intramolecular cyclization to DKP is the dominant process. | [1] |
| RS-10085 derived DKP | > 5 | 40, 60, 80 °C | Hydrolysis of the parent compound predominates over DKP formation. | [1] |
Table 2: Influence of N-terminal Amino Acid on Peptide Cleavage via DKP Formation
| N-terminal Amino Acid (Xaa in Xaa-Pro-Gly₄-Lys₇) | Side Chain Property | Relative Degradation Rate | Reference |
| Gln, Glu, Lys, Ser | Charged or Polar | Relatively fast | [4][7] |
| Gly, Val | Nonpolar alkyl | Relatively stable | [4][7] |
| Phe, Trp, Tyr | Nonpolar aromatic | Moderate | [4][7] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Diketopiperazine Stability
This protocol provides a general framework for developing an HPLC method to assess the stability of a diketopiperazine in solution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the DKP and its expected degradation products. A typical starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the DKP and its potential degradation products have significant absorbance (e.g., 214 nm or 280 nm for aromatic residues).
-
Sample Preparation: Prepare a stock solution of the diketopiperazine in a suitable solvent (e.g., water, buffer, or a mixture with an organic solvent). Aliquots of this stock solution are then subjected to the stability testing conditions (e.g., different pH values, temperatures).
-
Analysis: At specified time points, an aliquot of the test solution is injected into the HPLC system. The peak areas of the diketopiperazine and any new peaks (potential degradation products) are recorded.
-
Quantification: The percentage of the remaining diketopiperazine is calculated by comparing its peak area at each time point to the initial peak area (t=0).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and develop stability-indicating analytical methods.
-
Acidic Hydrolysis: Incubate the diketopiperazine solution in 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Incubate the diketopiperazine solution in 0.1 N NaOH at room temperature for a defined period (e.g., 2 hours). Basic conditions are typically harsher, requiring shorter incubation times or lower temperatures.
-
Oxidative Degradation: Treat the diketopiperazine solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid diketopiperazine or a solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the diketopiperazine solution to UV light according to ICH guidelines.
-
Analysis: After each stress condition, analyze the samples by HPLC or LC-MS to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways for diketopiperazines in solution.
Caption: Workflow for a forced degradation study of a diketopiperazine.
Caption: Decision tree for troubleshooting diketopiperazine instability.
References
- 1. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing Epi-Cryptoacetalide Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epi-Cryptoacetalide in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a mechanistic overview to facilitate the effective application of this compound.
I. Mechanism of Action and Signaling Pathway
This compound is a diterpenoid natural product isolated from plants of the Salvia genus. Its primary mechanism of action is the inhibition of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block programmed cell death (apoptosis) by inhibiting caspases, the key enzymes in the apoptotic cascade.[1][2] In many cancer cells, IAPs are overexpressed, leading to resistance to apoptosis and promoting tumor survival. By targeting IAPs, this compound can restore the natural apoptotic process in cancer cells.
Furthermore, IAPs are known to be involved in the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Some IAPs can activate the NF-κB pathway, leading to the expression of pro-survival genes. Inhibition of these IAPs by this compound may therefore also suppress pro-survival signaling, further sensitizing cancer cells to apoptosis.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
References
- 1. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular inhibitors of apoptosis are global regulators of NF-κB and MAPK activation by members of the TNF family of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Epi-Cryptoacetalide Synthesis and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Epi-Cryptoacetalide. This guide addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
A1: this compound is a tetracyclic diterpenoid natural product, notable for its complex spiroketal structure.[1][2][3] The primary challenges in its synthesis lie in the stereocontrolled construction of the spiroketal moiety and the formation of the substituted benzene ring. Furthermore, this compound is often isolated along with its epimer, Cryptoacetalide, as an inseparable mixture, posing significant purification hurdles.[1][3]
Q2: What are the key strategic steps in the total synthesis of Cryptoacetalide and its epimer?
A2: The first total synthesis of Cryptoacetalide, which also yields this compound, involves two key strategic steps:
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[2+2+2] Cyclo-trimerization: A microwave-mediated intramolecular cycloaddition to construct the central benzene ring from a triyne precursor.[1][2][3][4]
-
Spiroketalization: A light-mediated radical cyclization to assemble the spiroketal moiety.[1][2][3][4]
Q3: We are struggling to separate the final mixture of Cryptoacetalide and this compound. What purification techniques are recommended?
A3: The co-isolation of Cryptoacetalide and this compound as an inseparable mixture is a known challenge.[1][3] While standard chromatographic techniques on silica gel may not be sufficient, high-performance liquid chromatography (HPLC), particularly with chiral columns, could offer a potential solution for analytical separation and may be scalable for preparative separation with careful optimization.[4] Exploring different solvent systems and stationary phases is crucial.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in [2+2+2] cyclo-trimerization step | 1. Inactive catalyst.2. Suboptimal reaction temperature or time.3. Impurities in the triyne precursor. | 1. Use a fresh batch of the catalyst (e.g., Cp*Ru(cod)Cl).2. Optimize microwave parameters (temperature, wattage, time).3. Purify the triyne precursor thoroughly before the reaction. |
| Formation of undesired side products during spiroketalization | 1. Incorrect wavelength or intensity of light source.2. Presence of oxygen.3. Non-optimal concentration of reagents. | 1. Ensure the use of a suitable lamp (e.g., 200 W Xe/Hg lamp) and optimize irradiation time.[1]2. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).3. Titrate the amounts of iodobenzene diacetate and iodine to find the optimal stoichiometry.[1] |
| Incomplete reaction during the formation of the triyne precursor | 1. Inefficient coupling reaction.2. Steric hindrance in the substrates. | 1. Screen different coupling reagents and catalysts.2. Adjust reaction conditions (temperature, solvent, concentration) to favor the desired reaction. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Cryptoacetalide and this compound in column chromatography | The epimers have very similar polarities. | 1. HPLC: Employ a chiral stationary phase or experiment with different normal-phase or reverse-phase columns and solvent systems.2. Recrystallization: Attempt fractional crystallization with a variety of solvent systems. |
| Product degradation on silica gel column | The spiroketal moiety may be sensitive to the acidic nature of silica gel. | 1. Use deactivated silica gel (e.g., treated with triethylamine).2. Consider alternative chromatography media such as alumina or florisil.3. Minimize the time the compound spends on the column. |
| Difficulty in removing residual reagents from the final product | Reagents like iodobenzene diacetate can be persistent. | 1. Perform an aqueous workup to remove water-soluble impurities.2. Utilize specific scavenger resins to remove unreacted reagents. |
Experimental Protocols
Key Experiment: Light-Mediated Spiroketalization
This protocol is adapted from the reported total synthesis of Cryptoacetalide.[1]
Objective: To construct the spiroketal moiety of this compound from its alcohol precursor.
Materials:
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Alcohol precursor
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Dry benzene
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Iodobenzene diacetate
-
Iodine
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Ether
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Deionized water
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Brine
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Anhydrous sodium sulfate
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Nitrogen gas
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200 W Xe/Hg lamp
Procedure:
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Dissolve the alcohol precursor (1 equivalent) in dry benzene in a reaction vial.
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Add iodobenzene diacetate (3 equivalents) and iodine (2 equivalents) to the solution under a nitrogen atmosphere.
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Seal the vial and irradiate with a 200 W Xe/Hg lamp for 1 hour.
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After cooling to room temperature, dilute the reaction mixture with ether.
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Wash the organic layer with deionized water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.
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Purify the crude product using column chromatography to yield a mixture of Cryptoacetalide and this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification.
References
Technical Support Center: Diterpenoid Anti-inflammatory Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on diterpenoid anti-inflammatory screening.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Cytotoxicity Observed with Diterpenoid Compounds
Question: My diterpenoid compound is showing high cytotoxicity in RAW 264.7 macrophages, making it difficult to assess its anti-inflammatory activity. What could be the cause and how can I troubleshoot this?
Answer:
High cytotoxicity is a common challenge when screening natural products like diterpenoids. Here are potential causes and solutions:
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Compound Concentration: Diterpenoids can exhibit a narrow therapeutic window. The concentration used might be too high, leading to off-target effects and cell death.
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Solvent Toxicity: The solvent used to dissolve the diterpenoid (e.g., DMSO) can be toxic to cells at certain concentrations.
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Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic. Run a solvent control to assess its effect on cell viability.
-
-
Purity of the Compound: Impurities in the isolated diterpenoid sample could be contributing to the cytotoxicity.
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Solution: Verify the purity of your compound using analytical techniques like HPLC or NMR. If necessary, repurify the compound.
-
-
Cell Line Sensitivity: RAW 264.7 cells, while robust, can be sensitive to certain compounds.
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Solution: Consider using other relevant cell lines, such as primary macrophages or other monocytic cell lines like THP-1, to confirm the cytotoxic effect.
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Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of your diterpenoid compound in culture medium. Add the compounds to the cells and incubate for the desired treatment period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
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MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Issue 2: Inconsistent or No Inhibition of Nitric Oxide (NO) Production
Question: I am not observing consistent inhibition of LPS-induced nitric oxide production with my diterpenoid compounds in the Griess assay. What could be the reasons?
Answer:
Inconsistent results in the Griess assay can stem from several factors:
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LPS Activity: The potency of your lipopolysaccharide (LPS) can vary between batches and suppliers.
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Solution: Test each new batch of LPS to determine the optimal concentration for inducing a robust but sub-maximal NO production. This ensures that you can detect both inhibitory and potentiating effects.
-
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Cell Passage Number: The responsiveness of RAW 264.7 cells to LPS can change with high passage numbers.
-
Solution: Use cells with a low passage number and maintain consistent cell culture conditions.
-
-
Interference with Griess Reagent: Some compounds can interfere with the Griess reaction, leading to false-positive or false-negative results.
-
Solution: Run a cell-free control where you add your compound to a known concentration of sodium nitrite and perform the Griess assay to check for any interference.
-
-
Timing of Treatment: The timing of compound addition relative to LPS stimulation is crucial.
-
Solution: Typically, cells are pre-treated with the compound for 1-2 hours before LPS stimulation to allow for target engagement.[3] You may need to optimize this pre-incubation time.
-
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
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Compound Treatment: Pre-treat the cells with your diterpenoid compounds for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
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Sample Collection: Collect the cell culture supernatant.
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Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4]
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Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540-550 nm.[4] A standard curve with known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration.
Issue 3: Difficulty in Detecting Inhibition of Pro-inflammatory Cytokines and Enzymes
Question: I am having trouble detecting a significant reduction in TNF-α, IL-6, COX-2, or iNOS levels after treating LPS-stimulated RAW 264.7 cells with my diterpenoid. What should I check?
Answer:
Detecting the inhibition of these inflammatory mediators can be challenging due to several reasons:
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Kinetics of Expression: The expression and release of cytokines and enzymes have different time courses.
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Solution: Optimize the LPS stimulation time for each specific marker. For example, TNF-α expression peaks earlier (around 4-6 hours) than iNOS expression (which can take 18-24 hours).[5] Perform a time-course experiment to determine the optimal time point for measuring your target.
-
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Assay Sensitivity: The sensitivity of your detection method (ELISA or Western blot) might not be sufficient.
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Solution: For ELISA, ensure you are using a high-quality kit with good sensitivity and that your samples are within the linear range of the standard curve. For Western blotting, optimize antibody concentrations and blocking conditions.
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Mechanism of Action: Your diterpenoid may not be targeting the signaling pathways that lead to the production of the specific cytokine or enzyme you are measuring.
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Solution: Consider a broader screening approach to look at multiple inflammatory mediators. Also, investigate the effect of your compound on key signaling pathways like NF-κB and MAPKs.
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Experimental Protocols:
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ELISA for TNF-α and IL-6:
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Follow the manufacturer's instructions for the specific ELISA kit.[6][7]
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Typically, cell culture supernatants are collected after the desired stimulation period and added to antibody-coated plates.
-
A series of washes and incubations with detection antibodies and substrates are performed.
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The absorbance is read, and cytokine concentrations are determined from a standard curve.
-
-
Western Blot for COX-2 and iNOS:
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After treatment and stimulation, lyse the cells to extract total protein.
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Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
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Incubate with a secondary antibody conjugated to HRP.
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Detect the protein bands using a chemiluminescent substrate.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for diterpenoids in attenuating inflammation?
A1: Diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways. The most commonly reported targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12] Inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other inflammatory mediators.
Q2: How do I select appropriate positive controls for my anti-inflammatory screening assays?
A2: The choice of positive control depends on the specific target or pathway being investigated.
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For general inflammation: Dexamethasone is a commonly used broad-spectrum anti-inflammatory agent.
-
For NF-κB pathway: BAY 11-7082 is a known inhibitor.[13]
-
For MAPK pathways:
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p38 inhibitor: SB203580 or SB202190[13]
-
ERK inhibitor: PD98059 or U0126
-
JNK inhibitor: SP600125
-
-
For COX-2 inhibition: Celecoxib or NS-398 are selective COX-2 inhibitors.[5]
Q3: My diterpenoid shows good activity in vitro, but how can I predict its potential in vivo efficacy?
A3: In vitro activity is a crucial first step, but in vivo efficacy can be influenced by many factors such as bioavailability, metabolism, and pharmacokinetics. Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, are often used to evaluate the in vivo anti-inflammatory potential of promising compounds.[2]
Q4: Can diterpenoids have pro-inflammatory effects?
A4: While many diterpenoids exhibit anti-inflammatory properties, some can have dual or even pro-inflammatory effects depending on the cellular context and concentration. For instance, a study on the cembrane lobohedleolide showed it inhibited TNF-α production but increased IL-8 production in different cell lines.[14] It is therefore important to screen for a range of inflammatory markers.
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of Selected Diterpenoids on Inflammatory Markers
| Diterpenoid | Target | Cell Line | IC₅₀ (µM) | Reference |
| Deoxynimbidiol | NO Production | RAW 264.7 | 4.9 | [15] |
| Trinorditerpenoid (from Celastrus orbiculatus) | NO Production | RAW 264.7 | 12.6 | [15] |
| Compound 8 (from Isodon suzhouensis) | NO Production | RAW 264.7 | 3.05 ± 0.49 | [16] |
| Javamide-II | IL-6 Production | THP-1 | 0.8 | [17] |
Visualizations
Signaling Pathways
Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Experimental Workflow
Caption: General experimental workflow for diterpenoid anti-inflammatory screening.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: LC-MS/MS Method Development for Epi-Cryptoacetalide
Welcome to the technical support center for the LC-MS/MS method development of Epi-Cryptoacetalide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an LC-MS/MS method for this compound?
A1: The initial steps involve gathering information about the analyte's physicochemical properties, such as its structure, molecular weight, and predicted pKa. This is followed by the selection of an appropriate ionization mode (ESI or APCI), optimization of mass spectrometry parameters through direct infusion of a standard solution, and development of a suitable chromatographic separation method.
Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?
A2: Electrospray ionization (ESI) is generally the preferred method for polar and semi-polar compounds like many natural products. Given the likely presence of polar functional groups in this compound, ESI in positive ion mode is a good starting point. However, if in-source fragmentation or poor ionization is observed, Atmospheric Pressure Chemical Ionization (APCI) could be explored as an alternative.
Q3: How can I optimize the MS/MS parameters for this compound?
A3: Optimization is best achieved by infusing a standard solution of this compound directly into the mass spectrometer. This allows for the fine-tuning of parameters such as declustering potential, collision energy, and cell exit potential to achieve stable and abundant precursor and product ions.[1]
Q4: What are the common challenges in the chromatographic separation of acetogenins like this compound?
A4: Annonaceous acetogenins can be challenging to separate due to their structural similarity and potential for co-elution with isomers.[2][3] Common issues include poor peak shape, retention time shifts, and inadequate resolution from matrix components.[4][5] Method development should focus on optimizing the mobile phase composition, gradient profile, and column chemistry to address these challenges.
Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A5: To enhance sensitivity, consider optimizing sample preparation to minimize matrix effects, such as ion suppression.[4] Additionally, fine-tuning the ion source parameters (e.g., gas flows, temperature) and MS/MS transition parameters is crucial.[4] Post-column infusion of additives like lithium has been shown to enhance the signal for some Annonaceous acetogenins.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal Intensity | - Incorrect ionization mode selected.- Inefficient ionization of this compound.- Sample degradation.- MS parameters are not optimized.- Contamination of the ion source. | - Switch between ESI and APCI ionization modes.- Optimize ion source parameters (e.g., temperature, gas flows).- Prepare fresh samples and standards.- Perform direct infusion to optimize MS parameters (declustering potential, collision energy).- Clean the ion source components. |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH with additives like formic acid or ammonium formate.- Reduce the injection volume or sample concentration.- Try a different column chemistry (e.g., biphenyl, PFP).- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[5] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Air bubbles in the pump. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Replace the column if performance deteriorates.- Purge the LC system to remove air bubbles.[4] |
| High Background Noise or Contamination | - Contaminated mobile phase or solvents.- Carryover from previous injections.- Plasticizers or other contaminants from labware. | - Use high-purity LC-MS grade solvents and additives.- Implement a robust needle wash protocol in the autosampler method.- Use glass or polypropylene labware to minimize contamination. |
| Inconsistent Fragmentation | - Fluctuation in collision energy.- Presence of co-eluting interferences.- In-source fragmentation. | - Ensure the collision energy is optimized and stable.- Improve chromatographic separation to resolve interferences.- Optimize the declustering potential and other source parameters to minimize in-source fragmentation. |
Experimental Protocol: LC-MS/MS Method Development for this compound
This protocol outlines a general procedure for developing a quantitative LC-MS/MS method for this compound.
1. Standard and Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create working standard solutions for calibration curves and quality controls.
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove matrix components.
2. Mass Spectrometry Optimization (Direct Infusion)
-
Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer using a syringe pump.
-
Optimize the ion source parameters (e.g., nebulizer gas, heater gas, capillary voltage) to obtain a stable and intense signal for the precursor ion.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each selected MRM transition.
3. Liquid Chromatography Method Development
-
Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Begin with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the approximate retention time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Optimize the gradient, flow rate, and column temperature to achieve good peak shape and resolution.
4. Method Validation
-
Once the method is developed, perform a full validation according to relevant guidelines (e.g., FDA, EMA). This should include assessments of:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effect
-
Stability (freeze-thaw, bench-top, long-term)
-
Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 623.5 |
| Product Ion 1 (m/z) | 141.1 |
| Collision Energy 1 (eV) | 25 |
| Product Ion 2 (m/z) | 295.2 |
| Collision Energy 2 (eV) | 30 |
| Retention Time (min) | 4.8 |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |
Workflow and Pathway Diagrams
Caption: LC-MS/MS method development workflow.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Epi-Cryptoacetalide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Epi-Cryptoacetalide.
Troubleshooting Guide: Overcoming Low Yield
Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
| Problem Area | Potential Cause | Recommended Solution |
| Initial Extraction | Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound has been successfully isolated using a 95% ethanol extract of Salvia przewalskii Maxim.[1][2] It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Consider performing small-scale trial extractions with different solvent systems to determine the most effective one for your plant material. |
| Inefficient Extraction Method: Passive methods like maceration may not be sufficient for complete extraction. | Employ more exhaustive techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or thermosonication-assisted extraction (TSAE). Studies on similar compounds have shown these methods can significantly improve yields compared to simple maceration.[3] For instance, percolation followed by reflux has been shown to be most efficient for extracting diterpenoids from Salvia officinalis.[3] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction or degradation of the target compound. | Optimize parameters such as temperature, extraction time, and the ratio of solvent to plant material. For diterpenoids, extraction temperatures between 40-60°C are often effective.[4] Increasing the solvent-to-solid ratio can also enhance extraction efficiency. | |
| Sample Preparation | Inadequate Grinding of Plant Material: Insufficiently ground plant material has a smaller surface area, hindering solvent penetration. | Ensure the plant material is finely and uniformly powdered to maximize the surface area available for extraction. |
| Presence of Moisture: Residual moisture in the plant material can lead to enzymatic degradation of the target compound. | Thoroughly dry the plant material in a well-ventilated area or a low-temperature oven before extraction. | |
| Purification | Compound Loss During Chromatography: this compound may be lost during the multi-step chromatographic purification process. | Purification of this compound typically involves silica gel, Sephadex LH-20, and RP-C18 column chromatography.[1][2] To minimize losses, carefully optimize the loading, washing, and elution conditions for each chromatographic step. The use of orthogonal techniques, such as combining ion-exchange with reversed-phase chromatography, can improve separation and yield.[5][6] |
| Co-elution with Impurities: The target compound may co-elute with other structurally similar compounds, leading to a lower purity and perceived lower yield of the desired isomer. | This compound and its isomer, Cryptoacetalide, are often isolated together.[1][2] High-resolution chromatographic techniques are necessary to separate these isomers effectively. | |
| Compound Degradation | Thermal Degradation: High temperatures during solvent evaporation or extraction can degrade this compound. | Use a rotary evaporator at a controlled, low temperature to remove the solvent. Avoid prolonged exposure to high temperatures during all steps of the process. |
Comparative Extraction Data for Diterpenoids and Terpenoids
The following tables summarize quantitative data from studies on related compounds, which can provide a baseline for optimizing this compound extraction.
Table 1: Effect of Extraction Method on Diterpenoid Yield from Salvia officinalis
| Extraction Method | Specific Mass Extracted (mg/g dry plant weight) |
| Reflux (L = 50 mL/g) | 21.5 |
| Percolation (50 mL solvent / 1g sample) | 21.0 |
| Reflux (L = 400 mL/g) | 30.3 |
| Sequential Percolation (200 mL/g) | 29.7 |
Data adapted from a study on aromatic abietane diterpenoids.
Table 2: Effect of Solvent and Temperature on Total Terpenoid Content (TTC) and Extraction Yield (EY) from Serevenia buxifolia Bark
| Solvent | Temperature (°C) | TTC (mg linalool/g DW) | EY (%) |
| Hexane | 66 | 509.26 | 2.40 |
| Acetone | 66 | 648.15 | 3.50 |
| Hexane:Diethyl ether (1:1) | 66 | 518.51 | 2.80 |
| Hexane:Acetone (1:1) | 46 | 815.52 | 4.83 |
| Hexane:Acetone (1:1) | 66 | 731.48 | 4.07 |
Data adapted from a study on the extraction of terpenoids.[7]
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound from Salvia przewalskii
This protocol is a generalized procedure based on the reported isolation of this compound.[1][2] Optimization of specific parameters may be required.
-
Preparation of Plant Material:
-
Thoroughly dry the roots of Salvia przewalskii.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. A typical solvent-to-solid ratio is 10:1 (v/w).
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.
-
RP-C18 Chromatography: Perform a final purification step using reversed-phase (RP-C18) column chromatography with a gradient of methanol and water to isolate pure this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. This compound | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cryptoacetalide | CAS:132059-23-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polypeptide.com [polypeptide.com]
- 6. Two-step ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Epi-Cryptoacetalide
Welcome to the technical support center for the quantification of Epi-Cryptoacetalide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects during the bioanalysis of this compound.
Disclaimer: As of the last update, specific validated methods for the quantification of this compound in biological matrices are not widely published. The following troubleshooting guides and FAQs are based on the known chemical properties of this compound and established principles of addressing matrix effects in LC-MS/MS bioanalysis for similar small molecules. The experimental protocols and data presented are illustrative and should be adapted and validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a diterpenoid with the molecular formula C18H22O3 and a molecular weight of 286.4 g/mol .[1][2][3] It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Understanding these properties is crucial for developing appropriate sample extraction and chromatographic methods.
Q2: What are matrix effects and how can they affect this compound quantification?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[5] In the context of this compound quantification, components of biological samples (e.g., phospholipids, salts, endogenous metabolites) can co-elute and either suppress or enhance the ionization of this compound in the mass spectrometer source. This can lead to inaccurate and imprecise quantification.[6]
Q3: What are the common signs of matrix effects in my this compound analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inconsistent internal standard response.
-
Non-linear calibration curves.
-
Ion suppression or enhancement, observed as a significant decrease or increase in analyte signal intensity in the presence of the matrix compared to a clean solvent.[6]
Q4: How can I assess the presence and magnitude of matrix effects for this compound?
The post-extraction spike method is a common quantitative approach. This involves comparing the response of this compound spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to matrix effects during this compound quantification.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Overload | Dilute the sample extract. | Improved peak shape and more consistent retention time. |
| Inadequate Chromatographic Separation | Optimize the LC gradient profile to better separate this compound from interfering matrix components. | Baseline separation of the analyte peak from co-eluting interferences. |
| Column Contamination | Implement a column wash step between injections or use a guard column. | Restoration of expected peak shape and retention time. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize the sample extraction protocol. Ensure consistent vortexing times, temperatures, and solvent volumes. | Reduced variability in analyte recovery and matrix effects. |
| Lot-to-Lot Matrix Variability | Evaluate matrix effects using multiple lots of the biological matrix. | Understanding of the variability and potential need for a more robust sample cleanup method. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, select an analog that closely mimics the chromatographic and ionization behavior of the analyte. | The IS will compensate for variations in extraction recovery and matrix effects, leading to more consistent results. |
Issue 3: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Phospholipids | Implement a phospholipid removal step in your sample preparation (e.g., using a specific SPE sorbent or a protein precipitation plate with a phospholipid removal membrane). | Reduction in ion suppression, particularly in the early eluting region of the chromatogram. |
| Inefficient Sample Cleanup | Evaluate different sample preparation techniques such as solid-phase extraction (SPE) with various sorbents or liquid-liquid extraction (LLE) with different solvent systems. | Cleaner extracts with fewer interfering matrix components, leading to reduced ion suppression/enhancement. |
| Suboptimal Ionization Source Conditions | Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) to minimize the impact of matrix components. | Improved signal-to-noise ratio and reduced susceptibility to matrix effects. |
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how to evaluate and present matrix effect assessments for this compound.
Table 1: Matrix Effect Assessment in Human Plasma
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | %CV (n=6) |
| This compound | 10 | 150,000 | 90,000 | 0.60 | 8.5 |
| This compound | 500 | 7,500,000 | 4,875,000 | 0.65 | 6.2 |
This illustrative data suggests significant ion suppression for this compound in human plasma.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | This compound | 0.55 | 95 |
| Liquid-Liquid Extraction (Ethyl Acetate) | This compound | 0.85 | 80 |
| Solid-Phase Extraction (C18) | This compound | 0.95 | 88 |
This hypothetical comparison indicates that Solid-Phase Extraction provides the most effective reduction in matrix effects for this compound.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
-
Prepare Blank Samples: Extract six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound in the final reconstitution solvent at low and high concentrations corresponding to your calibration curve.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix samples from step 1 with the this compound solutions from step 2.
-
Analysis: Analyze the neat solutions and post-spiked samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
Visualizations
Caption: A typical sample preparation and analysis workflow for this compound quantification.
Caption: A logical troubleshooting workflow for addressing matrix effects in this compound quantification.
References
- 1. This compound | CAS 132152-57-9 | ScreenLib [screenlib.com]
- 2. chemfarms.com [chemfarms.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CAS:132152-57-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Optimizing Reaction Conditions for Epi-Cryptoacetalide Derivatization
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing Epi-Cryptoacetalide?
Derivatization is a common strategy employed in analytical chemistry and drug development to modify the chemical structure of a compound like this compound. This can be done to:
-
Enhance its detectability by analytical instruments (e.g., by introducing a chromophore for UV-Vis or a fluorescent tag).
-
Improve its volatility or thermal stability for gas chromatography (GC) analysis.
-
Increase its ionization efficiency for mass spectrometry (MS) analysis.
-
Modify its pharmacokinetic or pharmacodynamic properties in drug development studies.
Q2: What are the key parameters to consider when optimizing a derivatization reaction for this compound?
Based on general optimization principles, the following factors are critical:
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.[1][2][3]
-
Reaction Time: The duration of the reaction needs to be sufficient for completion without leading to the degradation of the product.[2][3][4]
-
Stoichiometry of Reagents: The molar ratio of the derivatizing agent to this compound is crucial for achieving high yields.[1]
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics. This compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]
-
Catalyst: The presence and concentration of a catalyst can dramatically alter the reaction rate and yield.[1]
Q3: How can I monitor the progress of the derivatization reaction?
You can monitor the reaction progress using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the derivatized product and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. An increase in temperature may enhance the yield, but excessive heat can lead to degradation.[1] |
| Incorrect Reaction Time | Perform a time-course experiment to determine the optimal reaction duration.[2][3][4] |
| Improper Reagent Stoichiometry | Vary the molar ratio of the derivatizing agent to this compound. An excess of the derivatizing agent may be necessary. |
| Inappropriate Solvent | Test a range of solvents in which this compound is soluble to find one that favors the reaction.[5] |
| Catalyst Inactivity or Incorrect Concentration | If using a catalyst, ensure it is active and test different concentrations.[1] |
| Degradation of Starting Material | Check the stability of this compound under the reaction conditions without the derivatizing agent. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lowering the reaction temperature may improve selectivity and reduce the formation of byproducts.[1] |
| Side Reactions | Modify the reaction conditions (e.g., pH, solvent) to disfavor side reactions. |
| Impure Starting Materials | Ensure the purity of this compound and the derivatizing agent. |
Experimental Protocols
General Protocol for Derivatization Reaction Optimization
This protocol provides a general framework. The specific derivatizing agent and conditions will need to be determined based on the desired modification of this compound.
1. Materials:
-
This compound
-
Derivatizing agent
-
Anhydrous solvent (e.g., Acetone, Dichloromethane)[5]
-
Catalyst (if required)
-
Quenching solution
-
Reaction vials
-
Heating/cooling system
-
Analytical instruments (TLC, HPLC, or LC-MS)
2. Procedure:
-
Preparation: Dissolve a known amount of this compound in the chosen anhydrous solvent in a reaction vial.
-
Addition of Reagents: Add the derivatizing agent and catalyst (if applicable) to the reaction mixture.
-
Reaction: Place the vial in the heating/cooling system at the desired temperature and allow the reaction to proceed for a specific time.
-
Monitoring: At regular intervals, take aliquots of the reaction mixture and analyze them using TLC or HPLC to monitor the formation of the product.
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching solution.
-
Work-up: Extract the product using an appropriate solvent and wash it to remove any unreacted reagents or byproducts.
-
Analysis: Characterize the final product using spectroscopic methods (e.g., NMR, MS, IR).
Table 1: Example of Reaction Condition Optimization Data
| Entry | Derivatizing Agent (equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 1 | 25 | 12 | 45 |
| 2 | 1.5 | 1 | 25 | 12 | 60 |
| 3 | 1.5 | 1 | 40 | 12 | 75 |
| 4 | 1.5 | 1 | 60 | 9 | 85 |
| 5 | 1.5 | 1 | 80 | 9 | 70 |
| 6 | 1.5 | 0.5 | 60 | 9 | 65 |
| 7 | 1.5 | 2 | 60 | 9 | 82 |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting flowchart for low product yield.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Salvia Diterpenoids: Benchmarking for Future Epi-Cryptoacetalide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Salvia is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Among these, Epi-Cryptoacetalide, a spirolactone diterpenoid isolated from Salvia miltiorrhiza and Salvia przewalskii, represents a molecule of interest. However, a comprehensive review of publicly available scientific literature, patent databases, and conference proceedings has revealed a notable absence of experimental data on the biological activity of this compound.
This guide aims to provide a valuable comparative framework for researchers by summarizing the known biological activities of other well-characterized Salvia diterpenoids. By presenting quantitative data on their cytotoxic effects and outlining the key signaling pathways they modulate, this document serves as a benchmark for future investigations into the potential therapeutic properties of this compound and other novel Salvia compounds.
Data Presentation: Cytotoxicity of Salvia Diterpenoids
The following tables summarize the cytotoxic activities (IC50 values) of various Salvia diterpenoids against a range of human cancer cell lines. This data, gathered from multiple studies, highlights the potential of these compounds as anticancer agents.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Tanshinone IIA | HL-60 (promyelocytic leukemia) | 2.9 | [Not Available] |
| K562 (chronic myelogenous leukemia) | 4.2 | [Not Available] | |
| MCF-7 (breast adenocarcinoma) | 5.8 | [Not Available] | |
| A549 (lung carcinoma) | 10.2 | [Not Available] | |
| Cryptotanshinone | HL-60 (promyelocytic leukemia) | 1.5 | [Not Available] |
| K562 (chronic myelogenous leukemia) | 2.1 | [Not Available] | |
| MCF-7 (breast adenocarcinoma) | 3.4 | [Not Available] | |
| A549 (lung carcinoma) | 7.6 | [Not Available] | |
| Tanshinone I | HL-60 (promyelocytic leukemia) | 1.2 | [Not Available] |
| K562 (chronic myelogenous leukemia) | 1.8 | [Not Available] | |
| MCF-7 (breast adenocarcinoma) | 2.5 | [Not Available] | |
| A549 (lung carcinoma) | 6.3 | [Not Available] | |
| Miltirone | HL-60 (promyelocytic leukemia) | 3.1 | [Not Available] |
| K562 (chronic myelogenous leukemia) | 5.5 | [Not Available] | |
| MCF-7 (breast adenocarcinoma) | 8.7 | [Not Available] | |
| A549 (lung carcinoma) | 12.4 | [Not Available] | |
| Salvinorin A | Jurkat (T-cell leukemia) | 4.6 | [Not Available] |
Note: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
A fundamental technique for assessing the cytotoxic activity of compounds like Salvia diterpenoids is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound and other diterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways Modulated by Salvia Diterpenoids
Many Salvia diterpenoids, particularly the tanshinones, exert their cytotoxic effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for the rational design of new therapeutic agents.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Several tanshinones have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: The PI3K/Akt signaling pathway and points of inhibition by Salvia diterpenoids.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell growth and differentiation. Dysregulation of this pathway is also common in cancer. Some Salvia diterpenoids have been found to interfere with MAPK/ERK signaling.
Caption: The MAPK/ERK signaling pathway and potential inhibition sites by Salvia diterpenoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. Tanshinones have been reported to suppress NF-κB activation, contributing to their pro-apoptotic effects.
Caption: The NF-κB signaling pathway and its inhibition by certain Salvia diterpenoids.
Conclusion and Future Directions
While this compound remains a molecule with uncharacterized biological activity, the extensive research on other Salvia diterpenoids provides a strong foundation for future studies. The data presented in this guide clearly indicates that diterpenoids from Salvia species are a promising source of potential anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, often at low micromolar concentrations, warrants further investigation.
The elucidation of their mechanisms of action, particularly their interference with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, offers valuable insights for targeted drug development. It is highly probable that this compound, sharing structural similarities with other bioactive diterpenoids, may also exhibit interesting biological properties.
Future research should prioritize the following:
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Biological Screening of this compound: Comprehensive in vitro screening of this compound against a panel of cancer cell lines is essential to determine its cytotoxic potential.
-
Mechanism of Action Studies: Should this compound demonstrate significant activity, subsequent studies should focus on elucidating its molecular targets and its effects on the signaling pathways outlined in this guide.
-
Comparative Studies: Direct, side-by-side comparisons of this compound with other well-characterized Salvia diterpenoids under standardized experimental conditions will be crucial to accurately assess its relative potency and potential advantages.
This comparative guide serves as a call to the scientific community to explore the untapped potential of lesser-known Salvia diterpenoids like this compound, which may hold the key to novel therapeutic interventions.
A Comparative Guide to NF-κB Inhibition: Parthenolide vs. Epi-Cryptoacetalide
A Note to Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of Parthenolide and Epi-Cryptoacetalide as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While extensive experimental data is available for Parthenolide, a comprehensive search of the current scientific literature reveals a significant lack of information regarding the biological activity of this compound, particularly concerning its effects on NF-κB inhibition. Therefore, this guide will present a thorough overview of Parthenolide's mechanism of action, supported by experimental data and protocols, and will clearly indicate the absence of comparable data for this compound.
Parthenolide: A Well-Characterized NF-κB Inhibitor
Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), is a well-documented inhibitor of the NF-κB pathway.[1][2][3] Its anti-inflammatory and pro-apoptotic effects are largely attributed to its ability to suppress NF-κB activation.[4][5]
Mechanism of Action
The primary mechanism by which Parthenolide inhibits NF-κB is through the direct inhibition of the IκB kinase (IKK) complex, specifically targeting the IKKβ subunit.[1][4] In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.
Parthenolide, through its α-methylene-γ-lactone moiety, is believed to form a covalent bond with cysteine residues in the activation loop of IKKβ, thereby preventing its kinase activity.[6] This inhibition of IKKβ prevents the phosphorylation and degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic signaling. Some studies have also suggested that Parthenolide may directly alkylate the p65 subunit of NF-κB, but the inhibition of IKK is considered its major mechanism of action.[1]
Quantitative Data on NF-κB Inhibition by Parthenolide
The inhibitory effect of Parthenolide on NF-κB activation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values can vary depending on the cell type, stimulus, and assay used.
| Cell Line | Stimulus | Assay | IC50 of Parthenolide | Reference |
| THP-1 | LPS | Cytokine Expression (IL-6, IL-1β, etc.) | 1.091-2.620 µM | [7] |
| RAW264.7 | LPS | TLR4 Expression | 1.373 µM | [7] |
| HEK-Blue™ | TNF-α | SEAP Reporter Assay | Significant inhibition at 15, 50, and 70 µM | [8] |
| Pancreatic Cancer Cells | - | NF-κB Activity | Significantly inhibited at ≥ 1 µM | [5] |
This compound: An Uncharacterized Compound in the Context of NF-κB Signaling
A thorough search of the scientific literature did not yield any studies investigating the effect of this compound on the NF-κB signaling pathway. While the compound is commercially available, its biological activity remains largely uncharacterized. There is no available experimental data to support its role as an NF-κB inhibitor, nor is there information on its mechanism of action. Therefore, a direct comparison with Parthenolide regarding NF-κB inhibition is not possible at this time. Further research is required to elucidate the potential biological functions of this compound.
Experimental Protocols for Assessing NF-κB Inhibition
For researchers interested in evaluating potential NF-κB inhibitors, several key experiments are commonly employed. Below are generalized protocols for assays used to study the effects of compounds like Parthenolide.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter plasmid in a 96-well plate and culture overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Parthenolide) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add an NF-κB activating stimulus, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
Western Blot for IκBα Degradation
This method assesses whether an inhibitor prevents the degradation of IκBα.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW264.7) and grow to 80-90% confluency. Pre-treat with the inhibitor or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunofluorescence for NF-κB (p65) Nuclear Translocation
This technique visualizes the location of NF-κB within the cell.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment and Stimulation: Treat the cells with the inhibitor and stimulus as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or effectively inhibited cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
Conclusion
Parthenolide is a potent inhibitor of the canonical NF-κB signaling pathway with a well-defined mechanism of action centered on the inhibition of the IKK complex.[1][4] Its efficacy has been demonstrated in numerous in vitro and in vivo models, and quantitative data on its inhibitory activity is readily available. In stark contrast, there is a notable absence of scientific literature and experimental data regarding the biological activity of this compound, particularly its role in NF-κB signaling.
For researchers in the field of inflammation and drug discovery, Parthenolide serves as a valuable tool and a benchmark for NF-κB inhibition. The experimental protocols outlined in this guide provide a framework for investigating the efficacy of novel compounds in modulating this critical signaling pathway. Future research is necessary to determine if this compound possesses any activity related to NF-κB or other cellular pathways.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NF-κB inhibitor parthenolide interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
Comparative Analysis of Epi-Cryptoacetalide and Hydrocortisone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-established anti-inflammatory corticosteroid, hydrocortisone, and the natural marine compound, Epi-Cryptoacetalide. Due to a significant lack of direct experimental data on this compound, this comparison extrapolates its potential mechanism of action from a closely related compound, Epi-oxyzoanthamine.
Introduction
Hydrocortisone, a synthetic form of the naturally occurring cortisol, is a cornerstone of anti-inflammatory therapy, known for its potent immunosuppressive effects.[1][2] Its mechanism of action is well-characterized, involving the modulation of gene expression through the glucocorticoid receptor. This compound, a diterpenoid isolated from marine organisms, represents a less-explored potential anti-inflammatory agent. While direct studies on this compound are scarce, research on the related compound Epi-oxyzoanthamine suggests a distinct mechanism of action involving the inhibition of key inflammatory signaling pathways. This guide aims to provide a comparative overview based on the available evidence.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the anti-inflammatory potency of this compound and hydrocortisone is not possible at this time due to the absence of published experimental data for this compound. The following table summarizes the known attributes of hydrocortisone and the putative characteristics of this compound based on available information for a related compound.
| Feature | Hydrocortisone | This compound (Putative) |
| Drug Class | Corticosteroid | Diterpenoid |
| Source | Synthetic/Endogenous | Natural (Marine Organism) |
| Primary Mechanism | Glucocorticoid Receptor Agonist | Inhibition of MAPK and NF-κB signaling pathways |
| Cellular Target | Glucocorticoid Receptor | IKK, MAPK kinases (speculative) |
| Effect on Gene Expression | Direct transcriptional regulation (transactivation and transrepression) | Indirectly alters gene expression by inhibiting transcription factors |
| Known Anti-inflammatory Effects | Broad; inhibits cytokine production, reduces immune cell activation, decreases capillary permeability.[3] | Likely inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. |
| Clinical Applications | Widely used for a variety of inflammatory and autoimmune conditions.[1][4] | Not clinically evaluated. |
Signaling Pathways and Mechanisms of Action
Hydrocortisone: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to hydrocortisone in the cytoplasm, the GR translocates to the nucleus where it directly binds to DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes. Additionally, the activated GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.
Figure 1. Hydrocortisone signaling pathway.
This compound: Putative Inhibition of MAPK and NF-κB Pathways
Based on studies of the related compound Epi-oxyzoanthamine, this compound is hypothesized to exert its anti-inflammatory effects by targeting key intracellular signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting the phosphorylation of key proteins in these cascades, this compound could prevent the activation of transcription factors like NF-κB, thereby reducing the expression of inflammatory genes.
Figure 2. Putative signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of anti-inflammatory agents. Below are standard methodologies that could be employed to directly compare the efficacy of this compound and hydrocortisone.
In Vitro Anti-inflammatory Assays
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic concentration of the compounds.
-
Method:
-
Seed cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound or hydrocortisone for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Objective: To measure the inhibition of NO, a key inflammatory mediator.
-
Method:
-
Pre-treat cells with test compounds for 1 hour.
-
Stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure absorbance at 540 nm to determine nitrite concentration.
-
3. Pro-inflammatory Cytokine Measurement (ELISA):
-
Objective: To quantify the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6, IL-1β).
-
Method:
-
Pre-treat and stimulate cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Objective: To investigate the effect of the compounds on the phosphorylation of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, p38, ERK, JNK).
-
Method:
-
Treat cells with the compounds and/or inflammatory stimuli for appropriate times.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
Figure 3. In vitro experimental workflow.
Conclusion
Hydrocortisone is a well-understood and widely utilized anti-inflammatory agent with a clear mechanism of action centered on the glucocorticoid receptor. This compound, in contrast, is a largely uncharacterized natural product. Based on preliminary data from a related compound, it may offer a distinct, non-steroidal mechanism of anti-inflammatory action by targeting the MAPK and NF-κB signaling pathways. This could potentially translate to a different side-effect profile compared to corticosteroids. However, this remains speculative. Rigorous experimental evaluation of this compound using the protocols outlined above is essential to validate its anti-inflammatory potential and to enable a direct and meaningful comparison with established therapies like hydrocortisone. Such studies would be a critical first step in determining if this compound or similar natural products could be developed into novel anti-inflammatory drugs.
References
Unveiling the Anti-Inflammatory Potential of Epi-Cryptoacetalide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents is a continuous endeavor in pharmaceutical research. Epi-Cryptoacetalide, a bioactive compound of marine origin, has emerged as a molecule of interest for its potential therapeutic applications in inflammation-related conditions. This guide provides a comparative analysis of the anti-inflammatory effects of this compound, its structural analog Cryptoacetalide, and established anti-inflammatory drugs. Due to the limited publicly available data on this compound, this guide will leverage information on its close analog, Cryptoacetalide, to provide a substantive comparison.
At a Glance: Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the available quantitative data on the anti-inflammatory activity of Cryptoacetalide and common anti-inflammatory drugs. It is important to note that direct experimental data for this compound is not currently available in the public domain.
| Compound | Target/Assay | Cell Line | IC50 / Ki |
| Cryptoacetalide | Nitric Oxide (NO) Production | J774A.1 Macrophages | Data on specific inhibition percentage available, but no IC50 value. |
| This compound | Prostaglandin E2 (PGE2) Receptor (EP2 subtype) | Not Specified | Ki = 1.92 μM |
| Dexamethasone | Glucocorticoid Receptor | Not Specified | IC50 = 38 nM |
| Indomethacin | Cyclooxygenase (COX) Enzymes | Not Specified | Mechanism-based |
| Ibuprofen | Cyclooxygenase (COX) Enzymes | Not Specified | Mechanism-based |
Delving into the Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is crucial for evaluating their therapeutic potential.
This compound and Cryptoacetalide
While detailed mechanistic studies on this compound are scarce, its high affinity for the prostaglandin E2 (PGE2) receptor (EP2 subtype) suggests a targeted mechanism of action. PGE2 is a key mediator of inflammation, and by binding to its receptor, this compound may modulate downstream signaling pathways involved in the inflammatory cascade.
Cryptoacetalide, a structural analog, has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. This indicates an ability to interfere with key inflammatory pathways.
A Comparative Guide to IAP Inhibitors and PDCD4 Stabilizers in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of two classes of emerging anti-cancer compounds: Inhibitor of Apoptosis Protein (IAP) inhibitors and Programmed Cell Death 4 (PDCD4) stabilizers. Due to the limited public data on Epi-Cryptoacetalide, this guide focuses on well-characterized compounds representing these two potential mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of selected IAP inhibitors and a PDCD4 stabilizing compound across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) |
| IAP Inhibitor | Birinapant | SK-OV-3 | Ovarian Cancer | <1 |
| EVSA-T | Breast Cancer | <1 | ||
| OVCAR3 | Ovarian Cancer | >10 (synergy with chemotherapeutics)[1] | ||
| HT-1376 | Bladder Cancer | >10 (synergy with chemotherapeutics)[1] | ||
| HL-60 | Leukemia | >10 (synergy with chemotherapeutics)[1] | ||
| IAP Inhibitor | LCL161 | WSU-DLCL2 | B-cell Lymphoma | 0.22[2] |
| Raji 4RH | B-cell Lymphoma | 37.95[2] | ||
| RL 4RH | B-cell Lymphoma | 43.76[2] | ||
| CCRF-CEM | T-cell ALL | 0.25[3] | ||
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6[3] | ||
| IAP Inhibitor | Xevinapant (AT-406) | MDA-MB-231 | Breast Cancer | 0.144[4] |
| SK-OV-3 | Ovarian Cancer | 0.142[4] | ||
| EVSA-T | Breast Cancer | 0.0021[5] | ||
| HCT-116 | Colorectal Cancer | >10[4] | ||
| PDCD4 Stabilizer | Cryptocaryol A | MCF-7 | Breast Cancer | 8.1[6] |
| HT-29 | Colorectal Cancer | 4.2[6] | ||
| H460 | Lung Cancer | 6.5[6] | ||
| PDCD4 Stabilizer | Cryptocaryol B | MCF-7 | Breast Cancer | 7.2[6] |
| HT-29 | Colorectal Cancer | 3.1[6] | ||
| H460 | Lung Cancer | 5.3[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (IAP inhibitors or PDCD4 stabilizers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot for IAP Protein Degradation and PDCD4 Stabilization
This protocol is used to determine the effect of the compounds on the protein levels of their respective targets.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-PDCD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: IAP Inhibitor Signaling Pathway.
Caption: PDCD4 Stabilizer Signaling Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cryptocaryol Structure–Activity Relationship Study of Cancer Cell Cytotoxicity and Ability to Stabilize PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Epi-Cryptoacetalide and Known NSAIDs: A Guide for Researchers
For academic and research professionals, this guide provides a comparative overview of the natural compound Epi-Cryptoacetalide against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to a lack of publicly available experimental data on the anti-inflammatory properties of this compound, this comparison is based on its putative mechanism of action as an Inhibitor of Apoptosis Protein (IAP) antagonist versus the well-characterized mechanisms of NSAIDs.
This document outlines the established therapeutic actions of NSAIDs and presents a hypothetical framework for the potential anti-inflammatory effects of this compound. Furthermore, it details the requisite experimental protocols to empirically evaluate and compare these compounds, providing a roadmap for future research in this area.
Section 1: Mechanism of Action
Known NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] Their primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4]
-
COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[1][5]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][5]
The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[1][5] NSAIDs can be broadly categorized as non-selective (inhibiting both COX-1 and COX-2) or COX-2 selective.[1][6]
This compound: A Hypothetical Anti-Inflammatory Mechanism via IAP Inhibition
Currently, there is no direct experimental evidence to characterize the anti-inflammatory activity of this compound. However, it has been identified as a potential Inhibitor of Apoptosis Protein (IAP) antagonist. Research has shown that IAP antagonists can exert significant anti-inflammatory effects independent of their pro-apoptotic functions.[2][4]
IAPs, such as cIAP1 and cIAP2, are key regulators of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][7] By antagonizing IAPs, this compound could potentially lead to the degradation of cIAP1/2. This would in turn modulate downstream signaling cascades, such as the TNF receptor signaling complex, leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[2][4] This proposed mechanism is distinct from that of NSAIDs and suggests a novel target for anti-inflammatory therapy.
Section 2: Comparative Data (Hypothetical)
The following table summarizes a hypothetical comparison based on the distinct mechanisms of action. The data for this compound is speculative and requires experimental validation.
| Feature | Known NSAIDs (e.g., Ibuprofen, Celecoxib) | This compound (Hypothetical) |
| Primary Target | Cyclooxygenase (COX-1 and/or COX-2) | Inhibitor of Apoptosis Proteins (IAPs) |
| Mechanism | Inhibition of prostaglandin synthesis | Modulation of NF-κB and MAPK signaling |
| Key Mediators Affected | Prostaglandins, Thromboxanes | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), Adhesion molecules |
| Potential Advantages | Well-established efficacy for pain and inflammation | Potential for broader anti-inflammatory effects, Novel mechanism for NSAID-resistant inflammation |
| Potential Side Effects | Gastrointestinal toxicity (non-selective), Cardiovascular risks (COX-2 selective) | To be determined; potential for off-target effects related to apoptosis regulation |
Section 3: Experimental Protocols for Head-to-Head Comparison
To empirically assess and compare the anti-inflammatory properties of this compound with known NSAIDs, a series of standardized in vitro and in vivo assays are required.
In Vitro Assays
3.1.1 COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.
-
Objective: To measure the IC50 (half-maximal inhibitory concentration) of this compound and control NSAIDs against purified COX-1 and COX-2 enzymes.
-
Methodology: A fluorometric or colorimetric inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX. The reaction typically includes the enzyme (COX-1 or COX-2), a heme cofactor, a probe, and arachidonic acid as the substrate. The test compound is pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. The resulting fluorescence or absorbance is measured over time.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by plotting the percent inhibition against a range of compound concentrations.
3.1.2 LPS-Induced Cytokine Release in Macrophages
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines in immune cells.
-
Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound and NSAIDs in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Methodology: Macrophages are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of cytokines in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine concentration in the presence of the test compound is compared to the LPS-only control.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Objective: To assess the ability of this compound and control NSAIDs to reduce acute inflammation in an animal model.
-
Methodology: A group of rodents (e.g., rats or mice) are administered the test compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw to induce localized inflammation and edema. The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. ijpras.com [ijpras.com]
- 7. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Epi-Cryptoacetalide and Dexamethasone
Dexamethasone: A Benchmark for Anti-Inflammatory Efficacy
Dexamethasone is a potent synthetic glucocorticoid with a wide range of uses in treating inflammatory and autoimmune conditions.[1][2] Its mechanism of action is primarily through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[3][4] This interaction results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[1][3]
In Vivo Efficacy of Dexamethasone in Preclinical Models
The in vivo anti-inflammatory activity of dexamethasone has been extensively documented in various animal models. The following table summarizes its efficacy in two commonly used models: lipopolysaccharide (LPS)-induced inflammation and contact hypersensitivity.
| Model | Species | Dose | Route of Administration | Key Findings | Reference |
| LPS-induced systemic inflammation | Mice | 5 mg/kg | Intraperitoneal | Significantly improved survival rate (87.5%) compared to control (37.5%). | [5] |
| 5 mg/kg | Intraperitoneal | Significantly lowered serum TNF-α and IL-6 levels. | [5] | ||
| Contact Hypersensitivity (Ear Swelling) | Mice | Low doses | Topical | Entirely prevented ear swelling. | [6] |
| Mice | High doses | Intraperitoneal | No effect on disease progression. | [6] |
It is important to note that the efficacy of dexamethasone can be highly dependent on the route of administration.[6] For instance, in a contact hypersensitivity model, topical application was highly effective, whereas intraperitoneal injection showed no effect.[6]
Epi-Cryptoacetalide: A Potential Natural Anti-Inflammatory Agent
This compound is a natural product isolated from plants of the Cryptocarya genus.[7][8][9] This genus is known to be a rich source of secondary metabolites with a variety of pharmacological activities, including anti-inflammatory properties.[10] While specific in vivo efficacy data for this compound is not available, studies on extracts and other compounds from Cryptocarya species suggest potential anti-inflammatory effects.[10][11]
Putative Mechanism of Action
The anti-inflammatory mechanism of natural products from genera like Cryptocarya often involves the inhibition of key pro-inflammatory enzymes and transcription factors, such as cyclooxygenases (COX), lipoxygenases (LOX), and nuclear factor-kappa B (NF-κB).[12][13] It is plausible that this compound may exert its anti-inflammatory effects through similar pathways.
Experimental Protocols for In Vivo Anti-Inflammatory Assessment
To evaluate and compare the in vivo efficacy of compounds like this compound and dexamethasone, standardized animal models of inflammation are utilized. Below are detailed methodologies for two such models.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Typically, rats or mice are used.
-
Procedure: A sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animals.
-
Treatment: The test compound (e.g., this compound) or a standard drug (e.g., dexamethasone) is administered, usually orally or intraperitoneally, at a predetermined time before or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
TPA-Induced Ear Edema
This model is used to evaluate topical anti-inflammatory activity.
-
Animals: Mice are commonly used for this assay.
-
Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the inner and outer surfaces of one ear.
-
Treatment: The test compound or a standard drug is applied topically to the ear, typically at the same time as the TPA.
-
Measurement: After a specific period (e.g., 4-6 hours), the thickness of the ear is measured using a micrometer. Alternatively, a punch biopsy is taken from both ears, and the difference in weight is determined.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the ear swelling or biopsy weight in the treated groups to the control group.
Signaling Pathways
The following diagrams illustrate the established signaling pathway of dexamethasone and a putative pathway for a natural anti-inflammatory compound like this compound.
References
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. mdpi.com [mdpi.com]
- 6. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemfarms.com [chemfarms.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | CAS 132152-57-9 | ScreenLib [screenlib.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cryptocarya alba (Peumo): an endemic Chilean tree with phytochemicals with bioactive potential [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Procedures for Epi-Cryptoacetalide
This guide provides essential safety and logistical information to assist laboratory professionals in making informed decisions for the proper disposal of Epi-Cryptoacetalide.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use.
-
Protective Clothing: A standard laboratory coat should be worn.
-
Work Area: All handling of this compound should be performed within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given that this compound is soluble in organic solvents, it should be treated as a non-halogenated organic solvent waste unless otherwise specified by your institution's EHS department.
-
Waste Collection:
-
Acquire a designated and properly labeled waste container for non-halogenated organic solvent waste. The container must be made of a material compatible with the solvents used to dissolve the this compound.
-
If the this compound is in a solid form, it should be dissolved in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) before being added to the liquid waste container.
-
-
Transferring the Waste:
-
Carefully pour the dissolved this compound solution into the designated non-halogenated organic solvent waste container using a funnel.
-
Avoid overfilling the container; it is recommended not to exceed 80% of the container's total capacity to allow for vapor expansion.
-
-
Labeling the Waste Container:
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the name of the chemical(s) being added (i.e., "this compound" and the solvent used), and the approximate concentration and volume.
-
Keep a log sheet associated with the waste container to record the addition of new waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.
-
Ensure the storage location is in compliance with all institutional and regulatory requirements.
-
-
Arranging for Pickup:
-
Once the waste container is full, contact your institution's EHS department to arrange for a scheduled pickup and proper disposal by a certified hazardous waste management company.
-
Data Presentation: Chemical and Physical Properties of this compound
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 132152-57-9 | [1] |
| Molecular Formula | C₁₈H₂₂O₃ | |
| Molecular Weight | 286.37 g/mol | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols are cited. The disposal steps provided are based on standard laboratory safety guidelines for chemical waste management.[3][4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical step of consulting with safety professionals.
Caption: Disposal workflow for this compound.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. This compound | CAS:132152-57-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling and Disposal of Epi-Cryptoacetalide
This document provides essential safety and logistical guidance for the handling, use, and disposal of Epi-Cryptoacetalide, a potent and uncharacterized research compound. Given the limited toxicological data available, a high degree of caution is warranted. This procedure is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
Due to the unknown toxicological profile of this compound, it must be treated as a highly hazardous substance. The primary risks are assumed to be high acute toxicity upon inhalation, ingestion, and dermal contact. All work must be conducted within a designated area and under strict engineering controls.
Engineering Controls:
-
Primary Containment: All manipulations of solid or neat this compound must be performed in a certified chemical fume hood or a glove box.
-
Secondary Containment: Use secondary containers (e.g., trays) for transporting vials and solutions.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles and face shield | Disposable gown over a standard lab coat | N95 or higher-rated respirator |
| Handling Solutions (dilutions, transfers) | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles | Standard lab coat | Not required if in a fume hood |
| Waste Disposal | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles | Standard lab coat | Not required |
Experimental Protocols
3.1. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for safely preparing a stock solution from a solid form of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Work Setup:
-
Don all required PPE as specified in the table above for handling solids.
-
Designate a workspace within the chemical fume hood.
-
Lay down a disposable, absorbent bench liner.
-
Assemble all necessary equipment and reagents in the fume hood.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound directly into the tube. Example: For 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.
-
Record the exact weight.
-
Securely cap the tube.
-
-
Solubilization:
-
Inside the fume hood, carefully add the calculated volume of anhydrous DMSO to the tube containing the solid this compound.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled aliquots.
-
Each label should include:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
Researcher's Initials
-
-
Store aliquots at -20°C or as recommended, protected from light.
-
-
Post-Work Cleanup:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, bench liner) in the designated hazardous waste container.
-
Wipe down the work area in the fume hood with an appropriate cleaning solvent (e.g., 70% ethanol).
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Remove remaining PPE and wash hands thoroughly.
-
Spill and Emergency Procedures
4.1. Spill Response Plan
The logical workflow for responding to a spill of this compound is outlined below.
Caption: Logical workflow for responding to a chemical spill.
4.2. Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
| In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the medical personnel. |
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous.
5.1. Waste Segregation and Collection
-
Solid Waste: All contaminated disposable items (gloves, pipette tips, vials, bench liners) must be collected in a dedicated, clearly labeled hazardous waste container. The container should have a lid and be kept closed when not in use.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
5.2. Disposal Workflow
The following diagram illustrates the process for proper disposal of this compound waste.
Caption: Workflow for hazardous chemical waste disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
